AZD 9684
説明
特性
Key on ui mechanism of action |
AZD-9684 is a Carboxypeptidase U inhibitor (CPUi). |
|---|---|
CAS番号 |
775274-06-1 |
分子式 |
C10H14N2O2S |
分子量 |
226.30 g/mol |
IUPAC名 |
(2S,3R)-2-[(6-amino-3-pyridinyl)methyl]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6(15)8(10(13)14)4-7-2-3-9(11)12-5-7/h2-3,5-6,8,15H,4H2,1H3,(H2,11,12)(H,13,14)/t6-,8-/m1/s1 |
InChIキー |
GYIYAOUGKJSCCG-HTRCEHHLSA-N |
異性体SMILES |
C[C@H]([C@@H](CC1=CN=C(C=C1)N)C(=O)O)S |
正規SMILES |
CC(C(CC1=CN=C(C=C1)N)C(=O)O)S |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD-9684; AZD9684; AZD 9684 |
製品の起源 |
United States |
Foundational & Exploratory
The Pivotal Role of Carboxypeptidase U in the Regulation of Fibrinolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), stands as a critical modulator at the intersection of coagulation and fibrinolysis. This basic carboxypeptidase, circulating in its inactive form, proCPU, becomes a potent antifibrinolytic agent upon activation by the thrombin-thrombomodulin complex or plasmin.[1][2][3] Its primary function is to attenuate the breakdown of fibrin clots by removing C-terminal lysine residues from partially degraded fibrin.[2][4] These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (tPA), thereby accelerating plasmin generation and subsequent fibrinolysis.[4][5] By cleaving these binding sites, activated CPU (CPUa or TAFIa) effectively dampens the fibrinolytic process, contributing to clot stability.[5][6] An imbalance in the proCPU/CPU pathway has been implicated in various thromboembolic diseases, making CPU a compelling target for novel profibrinolytic therapies.[3][4] This technical guide provides an in-depth exploration of the role of CPU in fibrinolysis, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The Molecular Mechanism of Carboxypeptidase U in Fibrinolysis
Carboxypeptidase U is a zinc-dependent metallocarboxypeptidase that, once activated, exhibits a high affinity for C-terminal arginine and lysine residues.[4][7] The antifibrinolytic effect of CPU is a direct consequence of this enzymatic activity.
The process begins with the partial degradation of the fibrin clot by plasmin, which exposes new C-terminal lysine residues. These residues act as high-affinity binding sites for plasminogen and tPA, localizing and enhancing the conversion of plasminogen to plasmin. This creates a positive feedback loop that accelerates clot dissolution.[4]
Activated CPU intervenes by efficiently cleaving these exposed C-terminal lysine residues from the fibrin surface.[2] This action eliminates the binding sites for plasminogen and tPA, thereby downregulating plasmin generation and slowing the rate of fibrinolysis.[4][5] This mechanism provides a crucial link between the coagulation cascade, which generates the thrombin necessary for CPU activation, and the fibrinolytic system.
Signaling Pathway for CPU Activation and Action
References
- 1. An assay for measuring functional activated thrombin-activatable fibrinolysis inhibitor in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? [mdpi.com]
- 4. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carboxypeptidase U, a plasma carboxypeptidase with high affinity for plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of AZD9684 and GPR52 Agonists: A Technical Overview
Initial Investigation Note: An extensive review of scientific literature and drug development databases indicates a discrepancy in the initial query. AZD9684 is identified as a potent inhibitor of Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), and has been investigated for its role in thromboembolic diseases.[1][2] It is not a G protein-coupled receptor 52 (GPR52) agonist.
This guide will first address the established pharmacodynamics of AZD9684 as a CPU inhibitor. Subsequently, to fulfill the core requirements of the original request, this document will provide an in-depth technical overview of the pharmacodynamics of GPR52 agonists , a distinct class of molecules under investigation for neuropsychiatric disorders.
Part 1: The Pharmacodynamics of AZD9684 as a Carboxypeptidase U Inhibitor
AZD9684 is an experimental small molecule developed for its profibrinolytic effects, meaning it helps to break down blood clots.[1] Its mechanism of action is the inhibition of Carboxypeptidase U.
Mechanism of Action of AZD9684
Carboxypeptidase U (CPU) is a plasma enzyme that, in its active form, attenuates the process of fibrinolysis (the breakdown of fibrin in blood clots).[3][4][5] CPU achieves this by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial as they serve as binding sites for plasminogen and tissue plasminogen activator (t-PA), enhancing the conversion of plasminogen to plasmin, the primary enzyme responsible for clot degradation.
By inhibiting CPU, AZD9684 prevents the removal of these lysine residues. This action preserves the binding sites for plasminogen and t-PA, thereby potentiating endogenous fibrinolysis and accelerating the dissolution of thrombi.[1][3]
Preclinical and Clinical Findings
Studies have shown that AZD9684 demonstrates a dose-dependent inhibition of CPU.[3] In vitro models have confirmed that the presence of AZD9684 leads to a faster lysis of blood clots.[2] Clinical trials have investigated AZD9684 in the context of pulmonary embolism, although the development for this indication was discontinued.[1]
Due to the proprietary nature of its development, detailed public data on the binding affinities (Ki, IC50) and comprehensive experimental protocols for AZD9684 are limited.
Part 2: An In-depth Technical Guide to the Pharmacodynamics of GPR52 Agonists
G protein-coupled receptor 52 (GPR52) is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is primarily expressed in the brain, particularly in the striatum and cortex, making it a promising therapeutic target for central nervous system disorders.[6][7][8]
Mechanism of Action & Signaling Pathway
GPR52 is coupled to the Gαs/olf subunit of G proteins.[7][8][9] Activation of GPR52 by an agonist stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][8] This increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA), leading to the modulation of various cellular functions.
The receptor is of particular interest for neuropsychiatric disorders like schizophrenia because of its localization and signaling opposition to the dopamine D2 receptor (D2R), which is a Gαi-coupled receptor that inhibits cAMP production.[8][10] Therefore, GPR52 agonists are hypothesized to counteract D2R signaling, offering a potential non-dopaminergic antipsychotic mechanism.[10]
Data Presentation: Pharmacodynamic Properties of Representative GPR52 Agonists
The following table summarizes publicly available data for representative GPR52 agonists. It is important to note that these are examples from different chemical series and research programs.
| Compound ID | Assay Type | Potency (EC50) | Efficacy (Emax) | Source Organization/Publication |
| 7m | cAMP Accumulation Assay | ~30 nM | Full Agonist | Setoh et al. (2014) |
| HTL0041178 | Functional Assay | Not specified | Full Agonist | Sosei Heptares |
| Compound 3 | cAMP Accumulation Assay | 75 nM | 122% | Tokumaru et al. |
| PW0787 | cAMP Accumulation Assay | 135 nM | Not specified | MedchemExpress Catalog |
| GPR52 agonist-1 | cAMP Accumulation Assay | pEC50 = 7.53 | Not specified | MedchemExpress Catalog |
Note: Data is compiled from various sources and direct comparison may be limited by differing experimental conditions. pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data. Below are typical protocols used to characterize GPR52 agonists.
1. cAMP Accumulation Assay
This is the primary functional assay to determine the potency and efficacy of GPR52 agonists.
-
Cell Line: HEK293 (Human Embryonic Kidney 293) cells stably transfected with the human GPR52 receptor gene are commonly used.
-
Principle: The assay measures the amount of intracellular cAMP produced upon receptor activation. Competitive immunoassays (e.g., HTRF, ELISA, LANCE) are frequently employed.
-
Methodology:
-
Cell Plating: Transfected HEK293-GPR52 cells are seeded into 96- or 384-well plates and cultured overnight.
-
Compound Preparation: Test compounds (GPR52 agonists) are serially diluted in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation.
-
Stimulation: The culture medium is removed, and cells are incubated with the diluted compounds for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a detection kit (e.g., HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.
-
Data Analysis: The signal (e.g., fluorescence ratio) is converted to cAMP concentration. Data are plotted as a concentration-response curve, and EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using non-linear regression (e.g., four-parameter logistic fit).
-
2. In Vivo Behavioral Models (Psychostimulant-Induced Hyperlocomotion)
This protocol assesses the potential antipsychotic-like activity of GPR52 agonists in animal models.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Principle: Psychostimulants like amphetamine or MK-801 induce hyperlocomotor activity, which is considered a model for the positive symptoms of psychosis. An effective antipsychotic agent is expected to attenuate this hyperactivity.
-
Methodology:
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) for a period (e.g., 60 minutes) before drug administration.
-
Drug Administration: The test GPR52 agonist or vehicle is administered (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Pre-treatment Time: A specific pre-treatment interval (e.g., 30-60 minutes) is allowed for the drug to be absorbed and distributed.
-
Psychostimulant Challenge: A psychostimulant (e.g., d-amphetamine, 3 mg/kg) is administered to all animals.
-
Locomotor Activity Recording: Immediately after the challenge, animals are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing counts) is recorded for a set duration (e.g., 90-120 minutes) using automated tracking systems.
-
Data Analysis: The total distance traveled or other activity metrics are compared between vehicle-treated and agonist-treated groups using statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in hyperactivity in the agonist groups indicates potential antipsychotic-like efficacy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Carboxypeptidase U in fibrinolysis | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 6. Discovery of the First Druggable GPR52 Antagonist to Treat Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Orphan GPR52 as an emerging neurotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
AZD9684 and its Impact on Endogenous Fibrinolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9684 is a potent and selective inhibitor of Carboxypeptidase U (CPU), also known as activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). As a key regulator of fibrinolysis, the process of breaking down blood clots, TAFIa represents a compelling target for therapeutic intervention in thrombotic diseases. This technical guide provides an in-depth overview of the effects of AZD9684 on the endogenous fibrinolysis pathways, summarizing key quantitative data from preclinical studies and outlining the experimental protocols used to assess its activity. While development of AZD9684 was discontinued, it remains a valuable tool for research into the modulation of fibrinolysis.[1]
Core Mechanism of Action: Inhibition of TAFIa
The primary mechanism of action of AZD9684 is the enhancement of endogenous fibrinolysis through the inhibition of TAFIa.[2] TAFIa attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (tPA), thereby promoting the generation of plasmin, the principle enzyme responsible for fibrin degradation. By inhibiting TAFIa, AZD9684 preserves these lysine binding sites, leading to enhanced plasmin generation and more efficient clot lysis.
Signaling Pathway of Endogenous Fibrinolysis and AZD9684 Intervention
The following diagram illustrates the central role of TAFIa in the regulation of fibrinolysis and the point of intervention for AZD9684.
References
The Discovery and Development of AZD9684: A Carboxypeptidase U Inhibitor
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
AZD9684 is a potent, small-molecule inhibitor of Carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa). Developed by AstraZeneca, this experimental compound was investigated for its potential as a novel anti-thrombotic agent that enhances endogenous fibrinolysis. This document provides a technical overview of the available preclinical data on AZD9684, including its mechanism of action and in vitro efficacy. Due to the apparent discontinuation of its development, publicly available information regarding its full discovery pathway, comprehensive structure-activity relationships, in vivo pharmacology, and clinical trial outcomes is limited.
Introduction
Thrombotic diseases, such as deep vein thrombosis and pulmonary embolism, are major causes of morbidity and mortality worldwide. A key pathway in the regulation of blood clot degradation is the fibrinolytic system. Carboxypeptidase U (CPU) plays a critical anti-fibrinolytic role by removing C-terminal lysine residues from partially degraded fibrin. This action reduces the binding of plasminogen and tissue plasminogen activator (tPA), thereby attenuating fibrinolysis. Inhibition of CPU is therefore a promising therapeutic strategy to enhance the body's natural ability to dissolve blood clots. AZD9684 emerged from AstraZeneca's research program as a potent inhibitor of CPU.[1][2][3][4][5]
Mechanism of Action
AZD9684 is a direct inhibitor of Carboxypeptidase U. By blocking the active site of CPU, AZD9684 prevents the cleavage of C-terminal lysine residues on the surface of fibrin. This preservation of lysine binding sites enhances the recruitment of plasminogen and tPA to the clot, leading to increased plasmin generation and accelerated fibrinolysis.[1][3][4]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase U in fibrinolysis | Medical Biochemistry | University of Antwerp [uantwerpen.be]
An In-depth Technical Guide to the Chemical Structure and Properties of AZD9684
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD9684 is a potent and selective small molecule inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting CPU, AZD9684 enhances endogenous fibrinolysis, presenting a promising therapeutic strategy for thromboembolic diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to AZD9684. Detailed methodologies for pertinent in vitro and in vivo studies are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
AZD9684 is a non-peptidic, orally bioavailable molecule. Its chemical identity and core physicochemical properties are summarized below.
Chemical Structure
-
IUPAC Name: (2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid
-
CAS Number: 775274-06-1
-
Molecular Formula: C₁₀H₁₄N₂O₂S
-
SMILES: N[c]1cc(c--INVALID-LINK--C">C@HC(O)=O)ccn1
2D Chemical Structure:
Physicochemical Properties
A summary of the known physicochemical properties of AZD9684 is provided in Table 1. Further experimental data for properties such as melting point, aqueous solubility, and pKa are essential for a complete profile.
| Property | Value | Source |
| Molecular Weight | 226.30 g/mol | [1] |
| Predicted Density | 1.280 g/cm³ | [2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Table 1: Physicochemical Properties of AZD9684
Mechanism of Action and Signaling Pathway
AZD9684 exerts its pro-fibrinolytic effect by inhibiting carboxypeptidase U (CPU), a key negative regulator of fibrinolysis.
The Role of Carboxypeptidase U in Fibrinolysis
Carboxypeptidase U is a plasma zymogen that, upon activation by the thrombin-thrombomodulin complex or plasmin, becomes an active carboxypeptidase (TAFIa).[3] TAFIa attenuates the breakdown of fibrin clots by removing C-terminal lysine residues from partially degraded fibrin.[4] These lysine residues are crucial binding sites for plasminogen and tissue plasminogen activator (t-PA), which work in concert to convert plasminogen to plasmin, the primary enzyme responsible for fibrin degradation. By cleaving these lysine residues, TAFIa effectively dampens the positive feedback loop that accelerates fibrinolysis.[5]
AZD9684-Mediated Inhibition of CPU
AZD9684 is a direct inhibitor of the enzymatic activity of activated CPU (TAFIa). By binding to the active site of TAFIa, AZD9684 prevents the removal of C-terminal lysine residues from the surface of the fibrin clot. This action preserves the binding sites for plasminogen and t-PA, thereby promoting the generation of plasmin and enhancing the rate of clot dissolution.[6]
Signaling Pathway
The signaling pathway of fibrinolysis and the modulatory role of AZD9684 are depicted in the following diagram.
Caption: Fibrinolysis signaling pathway and the inhibitory action of AZD9684.
In Vitro Studies
Several in vitro models have been utilized to characterize the pro-fibrinolytic activity of AZD9684.
Quantitative Data
The inhibitory potency of AZD9684 against CPU has been quantified in various assays.
| Parameter | Value | Assay System | Source |
| IC₅₀ | 73 ± 7 nM | Rotational Thromboelastometry (ROTEM) | [4] |
| Ki | Not available | ||
| EC₅₀ | Not available |
Table 2: In Vitro Activity of AZD9684
Key Experimental Protocols
3.2.1. Rotational Thromboelastometry (ROTEM) in Whole Blood
This assay assesses the viscoelastic properties of a blood clot during its formation and lysis.
-
Objective: To determine the effect of AZD9684 on the lysis onset time (LOT) of a whole blood clot.
-
Methodology:
-
Whole blood is collected from healthy donors into citrate-containing tubes.
-
Aliquots of whole blood are incubated with varying concentrations of AZD9684 or vehicle control.
-
Clotting is initiated by the addition of a reagent containing tissue factor, phospholipids, and calcium chloride.
-
The formation and lysis of the clot are monitored in real-time using a ROTEM delta analyzer.
-
The LOT, defined as the time from the start of the measurement until the clot firmness has decreased by 15% from its maximum, is recorded.
-
Dose-response curves are generated by plotting the LOT against the concentration of AZD9684 to determine the IC₅₀ value.[4]
-
Caption: Experimental workflow for ROTEM analysis of AZD9684.
3.2.2. Plasma Clot Lysis Assay
This turbidimetric assay measures the time required for a plasma clot to lyse in the presence of a plasminogen activator.
-
Objective: To evaluate the effect of AZD9684 on the rate of plasma clot lysis.
-
Methodology:
-
Platelet-poor plasma is prepared from citrated whole blood.
-
Plasma samples are incubated with AZD9684 or a vehicle control.
-
Clotting is initiated by the addition of thrombin and calcium chloride.
-
Tissue plasminogen activator (t-PA) is included to initiate fibrinolysis.
-
The change in optical density (turbidity) is monitored over time as the clot forms and subsequently lyses.
-
The clot lysis time is determined as the time from the midpoint of clot formation to the midpoint of clot lysis.[4]
-
In Vivo Studies
While detailed in vivo data for AZD9684 is not extensively published in the available literature, the general approach for assessing the pharmacokinetics and efficacy of such a compound is outlined below.
Pharmacokinetic Studies in Animal Models
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of AZD9684.
-
Methodology:
-
Animal models (e.g., rats, mice) are administered AZD9684 via various routes (e.g., oral, intravenous).
-
Blood samples are collected at multiple time points post-administration.
-
The concentration of AZD9684 in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated to assess the drug's exposure and clearance.
-
Efficacy Studies in Thrombosis Models
-
Objective: To evaluate the anti-thrombotic efficacy of AZD9684 in a relevant in vivo setting.
-
Methodology:
-
A thrombosis model is induced in an animal species (e.g., ferric chloride-induced arterial thrombosis in rats).
-
Animals are pre-treated with various doses of AZD9684 or vehicle control.
-
The extent of thrombus formation is measured (e.g., by vessel patency or thrombus weight).
-
Dose-response relationships are established to determine the effective dose range for the anti-thrombotic effect.
-
Conclusion
AZD9684 is a specific inhibitor of carboxypeptidase U that enhances endogenous fibrinolysis. Its mechanism of action is well-defined, and its in vitro potency has been established. Further research is warranted to fully characterize its physicochemical properties, in vivo pharmacokinetics, and therapeutic potential in the treatment of thromboembolic disorders. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase U in fibrinolysis | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 4. Carboxypeptidase U at the interface between coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) in Clot Lysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), and its activated form, TAFIa, in the regulation of blood clot degradation. As a critical link between the coagulation and fibrinolytic systems, TAFIa represents a significant target for therapeutic intervention in thrombotic and bleeding disorders. This document outlines the molecular mechanisms of TAFIa function, presents key quantitative data, and provides detailed protocols for essential experimental assays.
Core Mechanism of TAFIa in the Attenuation of Fibrinolysis
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as procarboxypeptidase U or plasma procarboxypeptidase B, is a plasma zymogen that, upon activation, down-regulates fibrinolysis.[1] The activation of TAFI to its active form, TAFIa, is a key step in protecting a newly formed fibrin clot from premature degradation.
TAFI is primarily activated by the thrombin-thrombomodulin complex, which increases the catalytic efficiency of thrombin-mediated TAFI activation by approximately 1250-fold compared to thrombin alone.[2] Plasmin can also activate TAFI, creating a feedback loop in the fibrinolytic process.[2] Once activated, TAFIa, a carboxypeptidase B-like enzyme, exerts its antifibrinolytic effect by removing C-terminal lysine and arginine residues from partially degraded fibrin.[3][4]
These C-terminal lysine residues are crucial binding sites for plasminogen and tissue plasminogen activator (t-PA).[5] By cleaving these residues, TAFIa effectively reduces the binding of plasminogen and t-PA to the fibrin clot, thereby attenuating the positive feedback mechanism that promotes robust plasmin generation.[5] This leads to a more stable fibrin clot that is resistant to lysis. The antifibrinolytic potential of TAFIa is also influenced by its intrinsic instability; it has a short half-life at physiological temperatures.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to TAFI and TAFIa function.
Table 1: Typical Plasma Concentrations of TAFI
| Parameter | Value | Reference(s) |
| TAFI Antigen | 4–15 µg/mL (73-275 nM) | [1][3][9] |
| Normal TAFI Antigen | 5.8-10.0 µg/mL (100-172 nM) | [10] |
Table 2: Kinetic Parameters for TAFI Activation
| Activator | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| Thrombin/Thrombomodulin | Recombinant TAFI | 0.55 | 0.54 | 1.02 | [8] |
| Thrombin/Thrombomodulin | Plasma TAFI | 0.61 | 0.55 | 1.11 | [8] |
Table 3: Half-life of TAFIa Isoforms at 37°C
| TAFIa Isoform | Half-life (minutes) | Reference(s) |
| Thr325 | 8 | [6] |
| Ile325 | 15 | [6] |
| General | ~10 | [7][8][11] |
Table 4: Inhibition of TAFIa by Common Inhibitors
| Inhibitor | Type | Maximized Antifibrinolytic Effect Concentration | Effect on Clot Lysis Time | Reference(s) |
| PTCI (Potato Tuber Carboxypeptidase Inhibitor) | Competitive | 100 nmol L⁻¹ | Increased from 100 min to 240 min | [12] |
| GEMSA (2-guanidinoethylmercaptosuccinic acid) | Competitive | 1 mmol L⁻¹ | Increased from 100 min to 350 min | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of TAFIa.
Chromogenic TAFIa Activity Assay
This assay measures the enzymatic activity of TAFIa by monitoring the cleavage of a chromogenic substrate.
Principle: TAFI in a plasma sample is activated to TAFIa by a thrombin/thrombomodulin complex. The resulting TAFIa cleaves a synthetic substrate, releasing a chromophore that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the TAFIa activity in the sample.[3][13]
Materials:
-
Microtiter plate
-
Microtiter plate reader (405 nm)
-
Patient and control plasma (citrated)
-
TAFI calibrators
-
Thrombin/Thrombomodulin activator solution
-
Synthetic TAFIa substrate (e.g., substituted 3-thia-arginine peptide)
-
Ellman's reagent (DTNB)
-
0.9% Sodium Chloride
-
Deionized water
Procedure:
-
Sample Preparation: Dilute patient plasma, control plasma, and TAFI calibrators (e.g., 1:2) with 0.9% sodium chloride.[9]
-
Assay Plate Preparation: Add the diluted samples, controls, and calibrators to the wells of a microtiter plate.
-
Activation: Add the thrombin/thrombomodulin activator solution to each well to initiate the conversion of TAFI to TAFIa.
-
Substrate Reaction: Add the synthetic chromogenic substrate and Ellman's reagent to each well.
-
Kinetic Measurement: Immediately place the plate in a microtiter plate reader pre-warmed to 37°C. Measure the change in absorbance at 405 nm over a period of 5 minutes, taking readings at regular intervals.[9]
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔE/min) for each sample from the linear portion of the kinetic curve.
-
Construct a calibration curve by plotting the ΔE/min of the calibrators against their known TAFIa activity.
-
Determine the TAFIa activity of the patient and control samples by interpolating their ΔE/min values on the calibration curve.
-
Sandwich ELISA for TAFI Antigen Quantification
This immunoassay quantifies the total amount of TAFI protein in a sample, irrespective of its activity.
Principle: A capture antibody specific for TAFI is coated onto the wells of a microtiter plate. The sample containing TAFI is added, and the TAFI protein binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the TAFI molecule is then added, forming a "sandwich". Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin. Finally, a TMB substrate is added, which is converted by HRP to a colored product. The intensity of the color, measured at 450 nm, is proportional to the concentration of TAFI in the sample.[14]
Materials:
-
Microtiter plate pre-coated with anti-TAFI capture antibody
-
Patient and control plasma (citrated)
-
TAFI standards
-
Biotinylated anti-TAFI detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent
-
Microtiter plate reader (450 nm)
Procedure:
-
Plate Preparation: If not pre-coated, coat the wells of a microtiter plate with the capture antibody and incubate overnight. Block non-specific binding sites with a suitable blocking buffer.
-
Sample Addition: Add TAFI standards, patient samples, and controls (typically diluted 1:200 in assay diluent) to the wells.[15] Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate (e.g., 60 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes) until color develops.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the TAFI concentration in the samples by interpolating their absorbance values on the standard curve.
-
In Vitro Turbidimetric Plasma Clot Lysis Assay
This global assay assesses the overall potential for fibrinolysis in a plasma sample by measuring the time it takes for a clot to form and then lyse.
Principle: Clot formation is initiated in platelet-poor plasma by the addition of a coagulation activator (e.g., tissue factor and calcium). Simultaneously, fibrinolysis is initiated by the addition of t-PA. The formation and lysis of the fibrin clot are monitored by measuring the change in turbidity (optical density) of the sample over time. The time to 50% clot lysis is a key parameter reflecting the overall fibrinolytic potential, which is influenced by the level and activity of TAFI.[16][17]
Materials:
-
Microtiter plate
-
Spectrophotometer or microplate reader capable of kinetic readings at a wavelength such as 405 nm
-
Patient and control platelet-poor plasma (citrated)
-
Tissue factor (TF) solution (e.g., final concentration 5 pM)
-
Tissue plasminogen activator (t-PA) solution (e.g., final concentration 450 ng/mL)
-
Calcium chloride (CaCl₂) solution (e.g., final concentration 17 mM)
Procedure:
-
Reagent Preparation: Prepare a solution containing TF, t-PA, and CaCl₂.
-
Assay Initiation: In a microtiter plate, mix the patient or control plasma with the TF/t-PA/CaCl₂ solution to initiate both coagulation and fibrinolysis.
-
Turbidity Measurement: Immediately place the plate in a reader pre-warmed to 37°C. Monitor the change in absorbance at 405 nm over time until the clot has completely lysed.
-
Data Analysis:
-
Plot absorbance versus time to generate a clot lysis curve.
-
From the curve, determine various parameters, including:
-
Clot Lysis Time (CLT): The time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.
-
Time to 50% Lysis: The time taken for the absorbance to decrease by 50% from its peak.
-
-
A longer clot lysis time indicates a hypofibrinolytic state, which can be associated with elevated TAFIa activity.
-
Conclusion
Thrombin-activatable fibrinolysis inhibitor is a crucial regulator of fibrinolysis, acting as a brake on the clot dissolution process. Its activation and subsequent enzymatic activity are tightly controlled, and dysregulation of the TAFI pathway is implicated in both thrombotic and bleeding disorders. The experimental protocols detailed in this guide provide a foundation for researchers to accurately quantify TAFI levels and activity, enabling further investigation into its role in hemostasis and its potential as a therapeutic target. A thorough understanding of the molecular mechanisms and quantitative aspects of TAFIa function is essential for the development of novel therapies aimed at modulating fibrin clot stability.
References
- 1. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]
- 4. Assessment of thrombin-activatable fibrinolysis inhibitor (TAFI) activation in acquired hemostatic dysfunction: a diagnostic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two naturally occurring variants of TAFI (Thr-325 and Ile-325) differ substantially with respect to thermal stability and antifibrinolytic activity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Plasma and recombinant thrombin-activable fibrinolysis inhibitor (TAFI) and activated TAFI compared with respect to glycosylation, thrombin/thrombomodulin-dependent activation, thermal stability, and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. loxo.de [loxo.de]
- 10. TAFI [practical-haemostasis.com]
- 11. uwo.scholaris.ca [uwo.scholaris.ca]
- 12. Reversible inhibitors of TAFIa can both promote and inhibit fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. krishgen.com [krishgen.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The A-to-Z Guide to Carboxypeptidase U Inhibition: Principles, Methods, and Pathways
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Core Principles of Carboxypeptidase U Inhibition
Carboxypeptidase U (CPU), also known as activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) or plasma carboxypeptidase B2 (CPB2), is a critical regulator of fibrinolysis, the process of breaking down blood clots.[1][2][3] This zinc-dependent metalloprotease plays a pivotal role in maintaining hemostatic balance.[4] Inhibition of CPU has emerged as a promising therapeutic strategy to enhance fibrinolysis and treat thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, myocardial infarction, and stroke.[2][4][5]
Mechanism of Action of Carboxypeptidase U
Procarboxypeptidase U (proCPU), the inactive zymogen, is activated primarily by the thrombin-thrombomodulin complex or plasmin during coagulation.[1][2][3][6] Once activated, CPU attenuates fibrinolysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin.[4][5][6] These C-terminal residues are essential binding sites for plasminogen and tissue plasminogen activator (tPA), which are key components of the fibrinolytic system.[7][8][9] By removing these binding sites, CPU effectively dampens plasmin generation and slows down the dissolution of the fibrin clot, thereby stabilizing it.[5][6][7]
Inhibition of Carboxypeptidase U: A Therapeutic Approach
Inhibiting the enzymatic activity of CPU prevents the removal of C-terminal lysine and arginine residues from fibrin, thereby preserving the binding sites for plasminogen and tPA. This leads to enhanced plasmin generation and a more rapid breakdown of the fibrin clot. Pharmacological inhibition of CPU is therefore a pro-fibrinolytic strategy that can augment the body's natural ability to dissolve clots or enhance the efficacy of thrombolytic therapies.[1][2][3]
Quantitative Data on Carboxypeptidase U Inhibitors
A variety of inhibitors targeting Carboxypeptidase U have been developed and characterized, ranging from natural products to synthetic small molecules and antibodies. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the available quantitative data for different classes of CPU inhibitors, providing a basis for comparison of their potencies.
Table 1: Natural Inhibitors of Carboxypeptidase U
| Inhibitor | Source | Type of Inhibition | Ki (nM) |
| Potato Tuber Carboxypeptidase Inhibitor (PTCI) | Solanum tuberosum | Competitive | nanomolar range[1][3] |
| Leech Carboxypeptidase Inhibitor (LCI) | Hirudo medicinalis | Competitive | nanomolar range[1][3] |
| Tick Carboxypeptidase Inhibitor (TCI) | Tick saliva | Competitive | nanomolar range[1][3] |
Table 2: Small Molecule Inhibitors of Carboxypeptidase U
| Inhibitor | Chemical Class | IC50 (nM) | Ki (nM) | Selectivity over CPN |
| AZD9684 | Not specified | 73 - 200 (assay dependent)[10][11] | - | Specific[12] |
| BX 528 | 3-phosphinoylpropionic acid | 2 | - | >3,500-fold |
| GEMSA | Guanidinoethyl-mercaptosuccinic acid | - | - | Not selective[1][3] |
| MERGETPA | D,L-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid | - | - | Not selective[1][3] |
| Compound 10j (Merck) | Imidazole acetic acid | 2 | - | >25,000-fold[1] |
| Compound 12 (Selenium-containing) | Diselane derivative | low nanomolar range | - | Excellent[1] |
Table 3: Antibody and Nanobody Inhibitors of Carboxypeptidase U
| Inhibitor Type | Target | IC50 | Notes |
| Monoclonal Antibodies | Catalytic site of CPU | Varies | Can block the active site or destabilize the enzyme.[1] |
| Nanobodies | Activated stable TAFIa mutant | 0.38 to >16-fold molar excess | Inhibit up to 99% of TAFIa activity.[8] |
Experimental Protocols
Accurate assessment of CPU inhibition requires robust and reproducible experimental methods. The following section details the protocols for two key assays used in the study of CPU inhibitors.
Carboxypeptidase U Activity Assay (HPLC-based)
This assay measures the enzymatic activity of CPU by quantifying the cleavage of a specific substrate using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified proCPU or plasma sample
-
Thrombin and Thrombomodulin for activation
-
Substrate: Hippuryl-L-arginine (Hip-Arg)
-
Internal Standard: o-methylhippuric acid
-
Reaction Buffer: 20 mmol/L HEPES, pH 7.4
-
Stop Solution: 20 µmol/L PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)
-
HPLC system with a reversed-phase column
Procedure:
-
Activation of proCPU:
-
Dilute plasma samples 20-fold in reaction buffer.
-
Prepare a thrombin-thrombomodulin complex in the same buffer.
-
Mix equal volumes of the diluted plasma and the thrombin-thrombomodulin complex.
-
Incubate at room temperature to allow for the conversion of proCPU to CPU.[5]
-
-
Enzymatic Reaction:
-
To initiate the reaction, add the substrate Hip-Arg to the activated CPU solution.
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Stopping the Reaction:
-
Add the stop solution (PPACK) to terminate the enzymatic reaction.[5]
-
-
Sample Preparation for HPLC:
-
Add the internal standard (o-methylhippuric acid) to each sample.
-
Evaporate the samples to dryness.
-
Reconstitute the samples in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the product (hippuric acid) from the substrate (Hip-Arg) on a reversed-phase column.
-
The mobile phase typically consists of a mixture of potassium phosphate buffer and acetonitrile.[5]
-
Detect the product and internal standard by UV absorbance.
-
-
Data Analysis:
-
Calculate the amount of hippuric acid produced by comparing its peak area to that of the internal standard.
-
Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[5]
-
Clot Lysis Assay
This assay assesses the overall effect of CPU inhibition on the fibrinolytic process by measuring the time it takes for a clot to form and subsequently lyse in the presence of a plasminogen activator.
Materials:
-
Platelet-poor plasma (PPP)
-
Tissue factor (TF) to initiate coagulation
-
Calcium chloride (CaCl2)
-
Tissue plasminogen activator (tPA) to initiate fibrinolysis
-
CPU inhibitor of interest
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup:
-
In a 96-well microtiter plate, add PPP.
-
Add the CPU inhibitor at various concentrations to the designated wells. Include a control with no inhibitor.
-
-
Initiation of Clotting and Fibrinolysis:
-
Add a mixture of TF, CaCl2, and tPA to each well to simultaneously initiate clot formation and lysis.
-
-
Monitoring Clot Lysis:
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 405 nm over time. The OD will increase as the clot forms and decrease as it lyses.
-
-
Data Analysis:
-
The clot lysis time (CLT) is typically defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.
-
Plot the CLT against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding of CPU inhibition. The following diagrams, generated using the DOT language, illustrate the key processes.
Carboxypeptidase U Activation and Fibrinolysis Inhibition Pathway
References
- 1. Novel Small Molecule Inhibitors of Activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) from Natural Product Anabaenopeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. lsb.avcr.cz [lsb.avcr.cz]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. Development of a sensitive and selective assay for the determination of procarboxypeptidase U (thrombin-activatable fibrinolysis inhibitor) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TAFIa inhibitors in the treatment of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilization versus inhibition of TAFIa by competitive inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD 9684 In Vitro Clot Lysis Assay
Introduction
AZD 9684 is a novel small molecule inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFI). By inhibiting CPU, this compound enhances endogenous fibrinolysis, presenting a potential therapeutic strategy for thrombotic diseases.[1][2] These application notes provide a detailed protocol for an in vitro clot lysis assay to evaluate the pro-fibrinolytic activity of this compound. The assay measures the extent of clot dissolution by weight, a common method in thrombosis research.[3][4]
Principle of the Assay
This assay is based on the principle of forming a whole blood clot in vitro and then measuring its lysis over time in the presence of a fibrinolytic agent and the test compound, this compound. The percentage of clot lysis is determined by comparing the initial weight of the clot to its weight after a defined incubation period. An increase in clot lysis in the presence of this compound compared to a control indicates its potential to enhance fibrinolysis.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedchemExpress | HY-111553 |
| Human Whole Blood | Healthy Volunteers | N/A |
| Recombinant Tissue Plasminogen Activator (tPA) | Sigma-Aldrich | T0947 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Sterile 1.5 mL Microcentrifuge Tubes | Axygen | MCT-150-C |
| Analytical Balance | Mettler Toledo | ME54 |
| Incubator | Thermo Fisher Scientific | Heratherm |
| Pipettes (P1000, P200, P20) | Gilson | Pipetman |
Experimental Protocol
Blood Collection and Clot Formation
-
Draw venous blood from healthy human volunteers who have not taken any anticoagulant or oral contraceptive medication.[3]
-
Immediately transfer 500 µL of whole blood into pre-weighed sterile 1.5 mL microcentrifuge tubes.
-
Incubate the tubes at 37°C for 45-60 minutes to allow for complete clot formation.[3]
-
After incubation, carefully remove the serum from each tube without disturbing the clot.
-
Weigh each tube containing the clot. The initial clot weight is calculated by subtracting the empty tube's weight.[3][4]
Treatment with this compound and tPA
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to final working concentrations in PBS.
-
Prepare a working solution of tPA in PBS at a concentration known to induce partial clot lysis.
-
Add 100 µL of the treatment solution to each tube. The treatment groups are outlined in the table below.
-
Incubate the tubes at 37°C for 90 minutes to allow for clot lysis.[3]
Measurement of Clot Lysis
-
After incubation, carefully aspirate the fluid from each tube.
-
Re-weigh the tubes containing the remaining clot.
-
Calculate the percentage of clot lysis using the following formula:[5] % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100
Experimental Design and Controls
| Group | Treatment | Purpose |
| 1 | 100 µL PBS | Negative Control (spontaneous lysis) |
| 2 | 100 µL tPA | Positive Control (tPA-induced lysis) |
| 3 | 100 µL this compound (various concentrations) + tPA | Test Group (effect of this compound on tPA-induced lysis) |
| 4 | 100 µL this compound (highest concentration) | Compound Control (effect of this compound alone) |
Data Presentation
The quantitative data from this assay should be summarized in a table for clear comparison of the different treatment groups.
| Treatment Group | This compound Concentration (µM) | tPA Concentration (IU/mL) | Mean % Clot Lysis ± SD |
| Negative Control | 0 | 0 | Example: 3.2 ± 1.1 |
| Positive Control | 0 | 50 | Example: 25.8 ± 3.5 |
| Test Group 1 | 1 | 50 | Example: 35.1 ± 4.2 |
| Test Group 2 | 10 | 50 | Example: 48.9 ± 5.1 |
| Test Group 3 | 100 | 50 | Example: 62.5 ± 6.3 |
| Compound Control | 100 | 0 | Example: 4.1 ± 1.5 |
Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro clot lysis assay.
Signaling Pathway of this compound Action
References
Application Notes and Protocols: Using Rotational Thromboelastometry (ROTEM) to Assess AZD9684 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9684 is a novel anti-thrombotic agent that functions as a potent and selective inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] Unlike traditional anticoagulants that prevent clot formation, AZD9684 enhances the body's natural ability to break down clots by inhibiting TAFIa, thereby promoting fibrinolysis.[1] Rotational thromboelastometry (ROTEM) is a viscoelastic hemostatic assay that provides a real-time, graphical representation of the entire clotting process, from initiation through to fibrinolysis.[3][4] This makes ROTEM a valuable tool for assessing the pharmacodynamic effects of pro-fibrinolytic agents like AZD9684.
These application notes provide a detailed protocol for utilizing ROTEM to evaluate the efficacy of AZD9684 in an in vitro setting. The primary objective is to quantify the pro-fibrinolytic effect of AZD9684 by observing changes in clot lysis parameters.
Mechanism of Action of AZD9684 and its Effect on Fibrinolysis
The coagulation cascade culminates in the formation of a fibrin clot to prevent blood loss. Subsequently, the fibrinolytic system is activated to dissolve the clot and restore blood flow. A key regulator of this process is TAFI, which, once activated by the thrombin-thrombomodulin complex to TAFIa, dampens fibrinolysis.[2] TAFIa achieves this by removing C-terminal lysine residues from partially degraded fibrin.[1][5][6] These lysine residues are crucial binding sites for plasminogen and tissue plasminogen activator (tPA), which work in concert to generate plasmin, the primary enzyme responsible for fibrin degradation.[1][2]
AZD9684, by inhibiting TAFIa, prevents the removal of these lysine residues. This leads to enhanced plasminogen and tPA binding to the fibrin clot, resulting in accelerated plasmin generation and consequently, more rapid clot lysis.[1]
References
- 1. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]
- 2. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Usefulness of Rotational Thromboelastometry as a Mortality Predictor of Hyperfibrinolysis in Patients with Severe Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROTEM and TEG in ICU – Hemostasis Monitoring and Treatment - The Anesthesia Guide [anesthguide.com]
- 5. Kinetics of Activated Thrombin-activatable Fibrinolysis Inhibitor (TAFIa)-catalyzed Cleavage of C-terminal Lysine Residues of Fibrin Degradation Products and Removal of Plasminogen-binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying AZD9684 in Whole Blood Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9684 is a potent and selective inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFI). While primarily investigated for its anti-thrombotic properties, the role of CPU in modulating inflammation presents a compelling avenue for research.[1][2][3][4][5] CPU, in its active form (CPUa or TAFIa), is known to dampen the inflammatory response by inactivating pro-inflammatory mediators such as complement anaphylatoxins (C3a and C5a) and bradykinin.[1][3][5] By inhibiting CPUa, AZD9684 may therefore potentiate inflammatory responses.
This document provides detailed application notes and experimental protocols for studying the effects of AZD9684 in human whole blood models. These models offer a physiologically relevant ex vivo system to investigate the complex interplay between coagulation, fibrinolysis, and innate immunity.[6][7] The protocols outlined below are designed to assess the impact of AZD9684 on cytokine release and inflammatory marker expression in response to a pro-inflammatory stimulus.
Key Concepts and Signaling Pathways
The experimental design is based on the hypothesis that inhibition of CPUa by AZD9684 will lead to an increased inflammatory response. The signaling pathway diagram below illustrates the proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma carboxypeptidase B downregulates inflammatory responses in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of tissue inflammation by thrombin-activatable carboxypeptidase B (or TAFI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma carboxypeptidase B downregulates inflammatory responses in autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of tissue inflammation by thrombin-activatable carboxypeptidase B (or TAFI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activated thrombin activatable fibrinolysis inhibitor (TAFIa) is associated with inflammatory markers in inflammatory bowel diseases TAFIa level in patients with IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Carboxypeptidase U Activity in the Presence of AZD 9684: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase U (CPU), also known as activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), is a critical enzyme in the regulation of fibrinolysis.[1][2][3][4] Upon activation from its zymogen form (proCPU or TAFI), CPU attenuates the breakdown of fibrin clots by removing C-terminal lysine and arginine residues from partially degraded fibrin.[1][3][5] This action reduces the binding of plasminogen and tissue plasminogen activator (t-PA), thereby downregulating plasmin generation and subsequent fibrinolysis.[3][4] Given its role in controlling clot stability, CPU has emerged as a significant therapeutic target for conditions where enhanced fibrinolysis is desirable, such as in thrombotic diseases.[4][5]
AZD 9684 is a potent and specific inhibitor of Carboxypeptidase U.[6][7][8] As a member of the CPU inhibitor class of anti-thrombotic agents, it is under investigation for its potential to enhance endogenous fibrinolysis.[6] This application note provides a detailed protocol for measuring CPU activity in the presence of this compound, enabling researchers to accurately assess the inhibitory potency and mechanism of action of this compound and other potential CPU inhibitors.
Signaling Pathway of Carboxypeptidase U in Fibrinolysis
The following diagram illustrates the central role of Carboxypeptidase U in the fibrinolysis pathway.
Caption: Role of Carboxypeptidase U (CPU) in Fibrinolysis and Inhibition by this compound.
Experimental Protocol: Chromogenic Assay for CPU Activity
This protocol describes a chromogenic assay to determine the inhibitory effect of this compound on CPU activity. The principle involves the activation of proCPU to CPU, followed by the measurement of CPU's enzymatic activity using a specific chromogenic substrate.
Materials and Reagents
-
Purified human procarboxypeptidase U (proCPU)
-
Human α-thrombin
-
Recombinant human thrombomodulin
-
This compound
-
Chromogenic CPU substrate (e.g., Bz-o-cyano-Phe-Arg)
-
Assay Buffer: (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween 80, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Workflow for Measuring CPU Activity in the Presence of an Inhibitor.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.
-
Prepare working solutions of proCPU, thrombin/thrombomodulin complex, and the chromogenic substrate in Assay Buffer at their final desired concentrations.
-
-
Assay Setup:
-
Add 20 µL of each this compound dilution (or vehicle control) to the wells of a 96-well microplate.
-
Add 40 µL of the proCPU working solution to each well.
-
Include controls: a "no enzyme" control (Assay Buffer instead of proCPU) and a "100% activity" control (vehicle instead of this compound).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to proCPU.
-
-
Activation of proCPU:
-
Initiate the reaction by adding 20 µL of the thrombin/thrombomodulin complex to all wells.
-
Incubate at 37°C for 20 minutes to allow for the conversion of proCPU to active CPU.
-
-
Measurement of CPU Activity:
-
Add 20 µL of the chromogenic substrate to each well.
-
Immediately place the microplate in a pre-warmed (37°C) plate reader.
-
Measure the change in absorbance over time (kinetic read) at the appropriate wavelength (e.g., 340 nm for Bz-o-cyano-Phe-Arg).
-
Data Analysis
-
Calculate the rate of substrate hydrolysis (V, typically in mOD/min) for each concentration of this compound.
-
Normalize the rates to the "100% activity" control to determine the percent inhibition for each inhibitor concentration.
-
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of CPU activity.
Data Presentation
The quantitative data from the inhibition assay should be summarized for clear comparison.
| This compound Conc. (nM) | Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | 150.2 ± 5.6 | 0 |
| 10 | 135.8 ± 4.9 | 9.6 |
| 30 | 105.1 ± 3.8 | 30.0 |
| 75 | 74.9 ± 2.5 | 50.1 |
| 150 | 45.3 ± 1.9 | 69.8 |
| 300 | 22.1 ± 1.1 | 85.3 |
| 1000 | 5.8 ± 0.5 | 96.1 |
IC₅₀ Value: A study investigating this compound's effect on fibrinolysis in a plasma clot lysis assay reported an IC₅₀ value of approximately 73 ± 7 nM.[9]
Alternative Protocols
HPLC-Based Assay
An alternative method involves using a non-chromogenic substrate like hippuryl-L-arginine.[10][11] The protocol is similar, but the final step involves stopping the enzymatic reaction (e.g., with acid) and quantifying the product (hippuric acid) using High-Performance Liquid Chromatography (HPLC).[10][11] This method is highly sensitive and can be used as a reference procedure.[10]
Clot Lysis Assays
Functional assays, such as plasma-based clot lysis time assays, can also be employed to assess the effect of this compound on the overall fibrinolytic process.[8][9] In these assays, a fibrin clot is formed in plasma in the presence of a plasminogen activator, and the time to clot lysis is measured. The addition of this compound is expected to shorten the clot lysis time in a dose-dependent manner.[8][9]
Conclusion
This application note provides a comprehensive framework for measuring the activity of Carboxypeptidase U in the presence of its inhibitor, this compound. The detailed chromogenic assay protocol, along with the data analysis guide and visualization of the relevant biological pathway and experimental workflow, offers researchers a robust method to evaluate the potency of CPU inhibitors. The presented methodologies are crucial for the preclinical assessment and development of novel anti-thrombotic agents targeting the TAFIa pathway.
References
- 1. Structure-function relationships in thrombin-activatable fibrinolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin activatable fibrinolysis inhibitor: not just an inhibitor of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin-activatable fibrinolysis inhibitor (TAFI, plasma procarboxypeptidase B, procarboxypeptidase R, procarboxypeptidase U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Carboxypeptidase U in fibrinolysis | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay of procarboxypeptidase U, a novel determinant of the fibrinolytic cascade, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for AZD9684 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known preclinical data and suggested protocols for the investigation of AZD9684, a potent and specific inhibitor of Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound.
Mechanism of Action
AZD9684 is an inhibitor of Carboxypeptidase U (CPU), a key enzyme in the regulation of fibrinolysis. CPU is activated by the thrombin-thrombomodulin complex and acts by cleaving C-terminal lysine and arginine residues from partially degraded fibrin. This removal of lysine residues prevents the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot, thereby downregulating fibrinolysis. By inhibiting CPU, AZD9684 is expected to enhance endogenous fibrinolysis, leading to a pro-fibrinolytic and potential anti-thrombotic effect.
Additionally, AZD9684 has been identified as an antagonist of the neuronal acetylcholine receptor subunit alpha-7. The preclinical implications of this secondary pharmacology are yet to be fully elucidated.
Signaling Pathway of Carboxypeptidase U in Fibrinolysis
Caption: Carboxypeptidase U (CPU) signaling pathway in fibrinolysis and the inhibitory action of AZD9684.
In Vitro Dosing Considerations and Efficacy
Preclinical evaluation of AZD9684 in various in vitro models of fibrinolysis has demonstrated its potent inhibitory effect on CPU.
Quantitative In Vitro Data for AZD9684
| Assay Type | System | Key Parameter | Value | Reference |
| Thromboelastometry (ROTEM) | Whole Blood | IC50 (Lysis Onset Time) | 73 ± 7 nM | |
| Thromboelastometry (ROTEM) with Thrombomodulin | Whole Blood | IC50 (Lysis Onset Time) | 99 ± 13 nM | |
| Plasma Clot Lysis | Platelet-Free Plasma (PFP) | Lysis Time Reduction | 33% | |
| Front Lysis with Confocal Microscopy | Platelet-Free Plasma (PFP) | Lysis Rate Increase | 47% | |
| Front Lysis with Confocal Microscopy | Platelet-Rich Plasma (PRP) | Lysis Rate Increase | 50% |
Experimental Protocols for In Vitro Studies
Plasma Clot Lysis Assay
Objective: To assess the effect of AZD9684 on the overall time of plasma clot lysis.
Materials:
-
Human platelet-free plasma (PFP)
-
AZD9684 stock solution (in a suitable solvent, e.g., DMSO)
-
Tissue-type plasminogen activator (t-PA)
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare dilutions of AZD9684 in TBS.
-
In a 96-well plate, add PFP, followed by the AZD9684 dilution or vehicle control.
-
Initiate clotting by adding a solution containing t-PA, thrombin, and CaCl₂.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 405 nm over time. The time to 50% lysis is determined from the lysis curve.
Rotational Thromboelastometry (ROTEM)
Objective: To evaluate the effect of AZD9684 on clot formation and lysis in whole blood.
Materials:
-
Freshly drawn human whole blood (citrated)
-
AZD9684 stock solution
-
ROTEM analyzer and associated reagents (e.g., star-tem®, ex-tem®, in-tem®, ap-tem®)
-
Tissue plasminogen activator (t-PA)
Procedure:
-
Pre-warm the ROTEM cups and pins to 37°C.
-
Add whole blood to a reaction cup.
-
Add the desired concentration of AZD9684 or vehicle control.
-
Add t-PA to induce fibrinolysis.
-
Initiate the measurement by adding the appropriate ROTEM activator (e.g., ex-tem®).
-
Monitor the thromboelastogram and record parameters such as Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Lysis Onset Time (LOT).
Front Lysis Assay with Confocal Microscopy
Objective: To visualize and quantify the rate of fibrin clot lysis in real-time.
Materials:
-
Platelet-free or platelet-rich plasma (PFP or PRP)
-
Alexa Fluor labeled fibrinogen
-
AZD9684 stock solution
-
Thrombin
-
Tissue plasminogen activator (t-PA)
-
Confocal microscope with a 37°C environmental chamber
Procedure:
-
Prepare a plasma mixture containing labeled fibrinogen and AZD9684 or vehicle.
-
Place the mixture in a chamber suitable for confocal microscopy.
-
Initiate clotting by adding thrombin.
-
After clot formation, carefully add a solution of t-PA to one side of the clot to initiate lysis from one direction (the "front").
-
Acquire time-lapse confocal images of the dissolving clot edge.
-
The lysis rate is calculated by measuring the distance the lysis front moves over time.
In Vivo Dosing Considerations and Methodologies (General Guidance)
As of the latest available information, specific in vivo preclinical data for AZD9684 has not been publicly disclosed. The following section provides general guidance for designing and conducting in vivo studies for an anti-thrombotic agent with the mechanism of action of AZD9684, based on established animal models of thrombosis.
Animal Models of Thrombosis
The choice of animal model is critical and depends on the specific aspect of thrombosis being investigated (e.g., arterial vs. venous, prevention vs. treatment).
-
Ferric Chloride-Induced Thrombosis Model (Arterial and Venous): A widely used model where a filter paper saturated with ferric chloride is applied to the exposed artery (e.g., carotid) or vein (e.g., femoral) to induce endothelial injury and subsequent thrombus formation. Blood flow can be monitored using a Doppler flow probe to determine the time to occlusion.
-
Inferior Vena Cava (IVC) Ligation or Stenosis Model (Venous): This model mimics deep vein thrombosis (DVT). The IVC is either completely ligated or partially constricted (stenosis) to induce stasis and thrombus formation. The resulting thrombus can be excised and weighed at a later time point.
-
Laser-Induced Thrombosis Model (Microvascular): A precise injury is induced in small arterioles or venules of the cremaster muscle or mesentery using a focused laser beam. Thrombus formation is visualized and quantified in real-time using intravital microscopy.
Dosing and Pharmacokinetics
-
Route of Administration: The intended clinical route should be considered. Oral gavage is common for small molecules intended for oral administration. Intravenous or intraperitoneal injections are also options.
-
Dose-Ranging Studies: Initial studies should aim to establish a dose-response relationship for the anti-thrombotic effect and to identify the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Blood samples should be collected at various time points after dosing to determine the pharmacokinetic profile of AZD9684 (e.g., Cmax, Tmax, AUC, half-life). These PK parameters can then be correlated with pharmacodynamic markers of fibrinolysis (e.g., D-dimer levels, clot lysis time in ex vivo assays).
Efficacy Endpoints
-
Primary Endpoints:
-
Time to vessel occlusion.
-
Thrombus weight or size.
-
Incidence of occlusive thrombus formation.
-
-
Secondary/Exploratory Endpoints:
-
Bleeding time (e.g., tail transection model) to assess safety.
-
Measurement of coagulation and fibrinolysis markers in blood samples (e.g., D-dimer, prothrombin time, activated partial thromboplastin time).
-
Experimental Workflow for an In Vivo Thrombosis Study
Caption: A general experimental workflow for evaluating the in vivo efficacy of AZD9684 in a thrombosis model.
Application Notes and Protocols for Plasma-Based Assays of Carboxypeptidase U Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), is a critical regulator at the intersection of the coagulation and fibrinolysis cascades. Activated from its zymogen form, procarboxypeptidase U (proCPU), by the thrombin-thrombomodulin complex or plasmin, CPU attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin.[1][2][3] This action reduces the binding sites for plasminogen and tissue-type plasminogen activator (tPA), thereby downregulating plasmin generation and subsequent clot dissolution.[1][2][4] Consequently, inhibitors of CPU are of significant therapeutic interest as profibrinolytic agents for the treatment of thromboembolic diseases.
These application notes provide detailed protocols for plasma-based assays to identify and characterize CPU inhibitors. The methodologies described are essential for the screening and development of novel therapeutic agents targeting the CPU pathway.
Signaling Pathway of Carboxypeptidase U in Fibrinolysis
The activation of proCPU and the subsequent action of CPU are integral to the regulation of fibrinolysis. The process begins with the generation of thrombin during coagulation. Thrombin, in complex with thrombomodulin on the endothelial cell surface, efficiently converts circulating proCPU into the active enzyme, CPU.[1][5] CPU then acts on partially plasmin-degraded fibrin, which exposes new C-terminal lysine residues. These residues serve as high-affinity binding sites for plasminogen and tPA, accelerating plasmin generation and fibrinolysis.[1][2] By cleaving these C-terminal lysine residues, CPU effectively dampens this positive feedback loop, thus stabilizing the fibrin clot.[3]
Caption: Carboxypeptidase U (CPU) signaling pathway in fibrinolysis.
Quantitative Data of Carboxypeptidase U Inhibitors
The following table summarizes the inhibitory potency of various compounds against Carboxypeptidase U, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values obtained from plasma-based or purified enzyme assays.
| Inhibitor Compound | Chemical Class | Assay Type | IC50 / Ki (nM) | Reference |
| AZD9684 | Pyridine derivative | Plasma Clot Lysis | 104 ± 8 | [4] |
| AZD9684 | ROTEM (Whole Blood) | 73 ± 7 | [4][6] | |
| BX528 | Phosphinic acid | Purified Enzyme | Low nanomolar | [7] |
| Compound 1 (DCMC) | Urea-based | Purified Enzyme | 17 | [8] |
| Compound 2 (DCIT) | Urea-based | Purified Enzyme | 0.5 | [8] |
| Compound 3 (DCFBC) | Urea-based | Purified Enzyme | 14 | [8] |
| Compound 4 (DCIBzL) | Urea-based | Purified Enzyme | 0.06 | [8] |
| 2-PMPA | Phosphonate | Purified GCPII | 0.3 | |
| 2-MPPA | Phosphonate | Purified GCPII | 90 | [9] |
| CPA inhibitor (Compound 5) | Not Specified | Purified CPA | 320 (Ki) | [9] |
| Thiol-based inhibitors | Thiol | Purified pp-CpB | Varies | [10] |
| Sulfamide-based inhibitors | Sulfamide | Purified PSMA | 1200 | [11] |
Note: Data for inhibitors of related carboxypeptidases (GCPII, CPA, pp-CpB, PSMA) are included for comparative purposes, as they share structural similarities and can inform the design of selective CPU inhibitors.
Experimental Protocols
Protocol 1: Plasma-Based Carboxypeptidase U Activity Assay
This protocol describes the measurement of CPU activity in plasma following the activation of endogenous proCPU.
Materials:
-
Citrated human plasma
-
HEPES buffer (20 mM, pH 7.4)
-
Human α-thrombin
-
Recombinant human thrombomodulin
-
Calcium chloride (CaCl2)
-
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)
-
Hippuryl-L-arginine (Hip-Arg) or Bz-o-cyano-Phe-Arg (selective substrate)[1]
-
Internal standard (e.g., o-methylhippuric acid)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)
-
HPLC system
Procedure:
-
Plasma Preparation: Centrifuge citrated whole blood at 3000 x g for 15 minutes at room temperature. Collect the plasma supernatant and store at -70°C until use.
-
Reagent Preparation:
-
Prepare a 20-fold dilution of the plasma sample in HEPES buffer.
-
Prepare the thrombin-thrombomodulin activation complex by mixing equal volumes of thrombin and thrombomodulin in HEPES buffer.
-
Prepare an 80 mM CaCl2 solution in HEPES buffer.
-
-
Activation of proCPU:
-
In a microcentrifuge tube, mix 20 µL of the diluted plasma with 20 µL of a pre-mixed solution of the thrombin-thrombomodulin complex and CaCl2.
-
Incubate at room temperature for a predetermined optimal time (e.g., 30 minutes) to allow for the quantitative conversion of proCPU to CPU.
-
-
Stopping the Activation: Add 10 µL of 20 µM PPACK to the reaction mixture to inhibit thrombin activity.
-
CPU Activity Measurement:
-
Add the CPU substrate (e.g., 10 mM Hip-Arg) to the reaction mixture.
-
Incubate at 37°C for 10 minutes.
-
Stop the enzymatic reaction by adding 50 µL of 1 M HCl or an appropriate concentration of TCA.
-
Add a known concentration of the internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of cleaved substrate product (e.g., hippuric acid).
-
Calculate CPU activity based on the peak area of the product relative to the internal standard, using a standard curve.
-
Protocol 2: Screening of Carboxypeptidase U Inhibitors in Plasma
This protocol outlines a method for screening potential CPU inhibitors in a plasma environment.
Materials:
-
All materials from Protocol 1
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Plasma and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add a small volume (e.g., 1-2 µL) of the test inhibitor at various concentrations to 20 µL of diluted plasma.
-
Include a vehicle control (solvent only) and a positive control (a known CPU inhibitor).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Activation and Activity Measurement:
-
Initiate the activation of proCPU by adding 20 µL of the thrombin-thrombomodulin/CaCl2 mixture to each well.
-
Incubate at room temperature for the optimal activation time.
-
Stop the activation with PPACK as described in Protocol 1.
-
Add the CPU substrate to all wells and incubate at 37°C.
-
Stop the reaction with HCl or TCA.
-
-
Analysis and Data Interpretation:
-
Analyze the samples by HPLC as described in Protocol 1.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow for CPU Inhibitor Screening
The following diagram illustrates a typical workflow for the high-throughput screening and characterization of CPU inhibitors.
Caption: Workflow for the screening and development of CPU inhibitors.
References
- 1. Regulation of plasminogen activation on cell surfaces and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Biophysical Mechanisms Mediating Fibrin Fiber Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of activated thrombin-activatable fibrinolysis inhibitor (TAFIa)-catalyzed cleavage of C-terminal lysine residues of fibrin degradation products and removal of plasminogen-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the anticoagulant activity of the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lsb.avcr.cz [lsb.avcr.cz]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Visualizing Fibrinolysis with AZD9684 using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinolysis is the enzymatic breakdown of fibrin in blood clots, a crucial process for maintaining blood vessel patency and resolving thrombosis. A key negative regulator of fibrinolysis is the thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U (CPU). TAFIa removes C-terminal lysine residues from partially degraded fibrin, which are essential binding sites for plasminogen and its activator, tissue plasminogen activator (tPA). By removing these binding sites, TAFIa attenuates plasmin generation and slows down clot dissolution.
AZD9684 is a potent and specific inhibitor of carboxypeptidase U (CPU, TAFIa, CPB2).[1] By inhibiting TAFIa, AZD9684 preserves the lysine binding sites on the fibrin surface, leading to enhanced plasminogen activation and accelerated fibrinolysis. This makes AZD9684 a promising therapeutic agent for thrombotic diseases. Confocal microscopy offers a powerful tool to visualize and quantify the effects of AZD9684 on the dynamics of fibrin clot structure and lysis in real-time.
These application notes provide a detailed protocol for visualizing and quantifying the profibrinolytic effects of AZD9684 using confocal laser scanning microscopy.
Data Presentation
The profibrinolytic effect of AZD9684 has been quantified in various in vitro models. The following table summarizes the enhancement of fibrinolysis by AZD9684.
| Experimental System | Parameter Measured | Effect of AZD9684 | Reference |
| Plasma Clot Lysis | Lysis Rate | 33% faster lysis | [1] |
| Rotational Thromboelastometry (ROTEM) | Lysis Onset Time | Decreased by 38% | [1] |
| Front Lysis with Confocal Microscopy (Platelet-Free Plasma) | Lysis Rate | 47% faster lysis | [1] |
| Front Lysis with Confocal Microscopy (Platelet-Rich Plasma) | Lysis Rate | 50% faster lysis | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of AZD9684 in Fibrinolysis
Caption: Mechanism of AZD9684 in enhancing fibrinolysis by inhibiting TAFIa.
Experimental Workflow for Confocal Microscopy
References
Application Notes and Protocols for In Vivo Testing of AZD9684 in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9684 is a potent and selective inhibitor of Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). CPU plays a critical role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby preventing the binding of plasminogen and plasmin. By inhibiting CPU, AZD9684 is expected to enhance fibrinolysis and promote the dissolution of thrombi. These application notes provide detailed protocols for evaluating the antithrombotic efficacy of AZD9684 in established animal models of thrombosis.
Mechanism of Action of AZD9684
AZD9684 is a small molecule inhibitor that specifically targets the active form of Carboxypeptidase U (CPUa or TAFIa). The activation of the zymogen proCPU to CPUa is primarily mediated by the thrombin-thrombomodulin complex. Once activated, CPUa attenuates the fibrinolytic process. AZD9684 blocks the enzymatic activity of CPUa, leading to an enhancement of fibrinolysis.
Signaling Pathway of Carboxypeptidase U (TAFIa) in Fibrinolysis
Caption: Signaling pathway of Carboxypeptidase U (TAFIa) and the inhibitory action of AZD9684.
Animal Models of Thrombosis
The selection of an appropriate animal model is critical for the preclinical evaluation of antithrombotic agents. The following models are widely used and are suitable for testing the efficacy of AZD9684.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This model is commonly used to induce vascular injury and subsequent thrombus formation in arteries. It is a reproducible and well-characterized model for studying antiplatelet and antithrombotic agents.
Experimental Workflow:
Caption: Experimental workflow for the Ferric Chloride-induced arterial thrombosis model.
Detailed Protocol (Mouse Model):
-
Animal Preparation: Anesthetize a C57BL/6 mouse (8-12 weeks old) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues and vagus nerve.
-
Place a small Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer AZD9684 or vehicle control via the appropriate route (e.g., intravenous, oral) at a predetermined time before injury.
-
Thrombus Induction:
-
Apply a piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Data Acquisition:
-
Continuously monitor and record arterial blood flow until complete occlusion occurs (cessation of blood flow) or for a predefined period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion (TTO).
-
-
Sample Collection: At the end of the experiment, collect blood samples for coagulation and biomarker analysis. The thrombosed arterial segment can be excised for histological examination.
Inferior Vena Cava (IVC) Stenosis-Induced Deep Vein Thrombosis (DVT) Model
This model mimics the conditions of venous stasis, a key factor in the development of DVT. It is suitable for evaluating the efficacy of anticoagulants and profibrinolytic agents like AZD9684.
Experimental Workflow:
Troubleshooting & Optimization
Troubleshooting variability in AZD 9684 clot lysis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing AZD 9684 in clot lysis assays. Variability in these assays can arise from multiple factors, and this guide aims to address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFI).[1][2] In the coagulation cascade, thrombin activates TAFI to its active form, TAFIa. TAFIa then slows down the breakdown of a blood clot (fibrinolysis) by removing lysine residues from the fibrin surface that are essential for the binding of plasminogen and tissue plasminogen activator (tPA). By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, leading to a faster clot breakdown.[1][3]
Q2: What is a clot lysis assay and what does it measure?
A clot lysis assay is an in vitro method used to assess the overall potential of a plasma sample to form and then dissolve a fibrin clot.[4][5] It measures the time it takes for a clot to lyse after its formation is initiated. This provides insights into the balance between coagulation and fibrinolysis. These assays are crucial for evaluating the efficacy of pro-fibrinolytic or anti-fibrinolytic compounds like this compound.
Q3: What are the critical components of a clot lysis assay?
A typical clot lysis assay involves the following key components:
-
Plasma: The source of coagulation factors, fibrinogen, plasminogen, and other fibrinolytic proteins.
-
Coagulation activator: Usually tissue factor (TF) or thrombin to initiate clot formation.
-
Fibrinolysis activator: Typically tissue plasminogen activator (tPA) to initiate clot lysis.[4]
-
Calcium: Essential for the function of many coagulation factors.
-
A detection system: Often a spectrophotometer to measure changes in optical density (turbidity) as the clot forms and lyses.
Q4: What are the common sources of variability in clot lysis assays?
Variability in clot lysis assays can be significant and can stem from several factors, including:
-
Reagent concentrations: Variations in the concentrations of tissue factor, tPA, and calcium can significantly impact clot formation and lysis times.[4][5]
-
Plasma quality and handling: The quality of the plasma, including pre-analytical variables like collection, processing, and storage, is critical. Platelet contamination can also affect results.
-
Inter-laboratory differences: Discrepancies in protocols, reagents, and equipment between different laboratories can lead to variable outcomes.[3][6]
-
Clot structure: The architecture of the fibrin clot itself, which can be influenced by factors like fibrinogen levels and the presence of other plasma proteins, affects its susceptibility to lysis.[7][8]
Troubleshooting Guide
Issue 1: High Variability in Clot Lysis Times Between Replicates
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure proper calibration and use of pipettes. For small volumes, consider using reverse pipetting. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variation. |
| Inconsistent Mixing | Gently but thoroughly mix the plasma and reagents in each well. Avoid introducing air bubbles. |
| Temperature Fluctuations | Ensure the plate reader and all reagents are maintained at the specified temperature (typically 37°C) throughout the experiment. Pre-warm the plasma and reagent solutions. |
| Well Position Effects | Be aware of potential "edge effects" in microplates. If observed, avoid using the outer wells or fill them with a buffer. Randomize the sample layout on the plate. |
Issue 2: No or Delayed Clot Lysis Observed
| Potential Cause | Recommended Action |
| Inactive tPA | Verify the activity of the tPA stock. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Low Plasminogen Levels in Plasma | Use pooled normal plasma with known plasminogen levels. If using individual donor plasma, consider measuring plasminogen concentration. |
| High Levels of Fibrinolysis Inhibitors (e.g., PAI-1) | If using plasma from specific patient populations, be aware of potentially elevated levels of plasminogen activator inhibitor-1 (PAI-1).[4] This can be measured using a separate immunoassay. |
| Inappropriate this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your assay system. |
Issue 3: Unexpectedly Fast Clot Lysis
| Potential Cause | Recommended Action |
| High tPA Concentration | Double-check the dilution of your tPA stock. A higher than intended concentration will lead to rapid lysis. |
| Low Fibrinogen Concentration | Ensure the plasma used has a normal fibrinogen level. Low fibrinogen will result in a weaker clot that lyses more quickly. |
| Contamination with Proteases | Use sterile, nuclease-free water and reagents to avoid enzymatic degradation of assay components. |
Experimental Protocols
Representative Clot Lysis Assay Protocol for Testing this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
1. Reagent Preparation:
-
Citrated Plasma: Thaw pooled normal human plasma at 37°C. Keep on ice until use.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Tissue Factor (TF) Solution: Reconstitute and dilute TF to the desired final concentration (e.g., 1 pM).
-
Tissue Plasminogen Activator (tPA) Solution: Reconstitute and dilute tPA to the desired final concentration (e.g., 100 ng/mL).
-
Calcium Chloride (CaCl2) Solution: Prepare a 20 mM solution.
2. Assay Procedure (96-well plate format):
-
Add 10 µL of this compound dilution or vehicle control to each well.
-
Add 50 µL of citrated plasma to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the combined TF/tPA solution to each well.
-
Initiate the reaction by adding 20 µL of 20 mM CaCl2 to each well.
-
Immediately place the plate in a pre-warmed spectrophotometer at 37°C.
-
Measure the optical density (OD) at 405 nm every 30 seconds for up to 2 hours.
3. Data Analysis:
-
The clot lysis time is typically defined as the time from the midpoint of clot formation to the midpoint of clot lysis.
-
Plot the OD over time to generate a clot lysis curve.
-
Compare the clot lysis times of samples treated with this compound to the vehicle control.
Quantitative Data Summary
The following table provides typical reference ranges for standard coagulation parameters that can be useful for characterizing the plasma used in the assay.
| Parameter | Typical Adult Normal Range | Reference |
| Prothrombin Time (PT) | 12.3 – 15.1 seconds | [9] |
| Activated Partial Thromboplastin Time (APTT) | 28.0 – 42.0 seconds | [9] |
| Fibrinogen | 1.9 – 8.0 g/L | [9] |
Visualizations
Fibrinolysis Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound in the fibrinolysis pathway.
Experimental Workflow for a Clot Lysis Assay
Caption: A typical workflow for a clot lysis experiment.
Troubleshooting Logic for Assay Variability
Caption: A decision tree for troubleshooting clot lysis assay variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Fibrinolytic System and Its Measurement: History, Current Uses and Future Directions for Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Congruent identification of imbalanced fibrinolysis by 2 distinct clot lysis time assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. southtees.nhs.uk [southtees.nhs.uk]
Technical Support Center: Optimizing Carboxypeptidase U (CPU) Inhibitor Concentration for In Vitro Experiments
Welcome to the Technical Support Center for optimizing the use of Carboxypeptidase U (CPU) inhibitors, such as AZD9684, in your in vitro research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in determining the optimal inhibitor concentration for their cell-based assays.
Given the limited publicly available data on specific concentrations of AZD9684 for in vitro cell-based assays, this guide focuses on general principles and methodologies for the optimization of novel small molecule inhibitors targeting CPU.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Carboxypeptidase U (CPU) inhibitor like AZD9684?
A1: Carboxypeptidase U (also known as Thrombin-Activatable Fibrinolysis Inhibitor or TAFIa) is a key enzyme in the regulation of fibrinolysis, the process of breaking down blood clots. CPU removes C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (tPA), which work together to break down the fibrin clot. By removing these binding sites, CPU slows down fibrinolysis. A CPU inhibitor like AZD9684 blocks the action of CPU, thereby preventing the removal of lysine residues and enhancing the process of clot degradation.
Q2: I cannot find a recommended starting concentration for AZD9684 in my cell line. Where should I begin?
A2: When specific data is unavailable, a common starting point for a novel small molecule inhibitor is to perform a dose-response curve over a broad concentration range. A typical range for initial screening might be from 1 nM to 100 µM.[1] It is advisable to consult literature for other small molecule inhibitors with similar targets to get a potential starting range.
Q3: My CPU inhibitor is precipitating in the cell culture medium. What can I do?
A3: Precipitation of a compound in aqueous cell culture media is a common issue, especially for hydrophobic molecules. Here are some troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent, like dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]
-
Preparation Method: When diluting the stock solution into your medium, add the stock dropwise while gently vortexing the medium to ensure rapid and even dispersion.[2] Pre-warming the cell culture medium to 37°C can also help.[2]
-
Solubility Enhancement: In some cases, the use of solubilizing agents may be necessary, but their effects on the experiment must be carefully validated.
Q4: I am observing high cytotoxicity at concentrations where I expect to see target inhibition. How can I troubleshoot this?
A4: High cytotoxicity can be due to on-target or off-target effects.
-
Determine the Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay. This will help you determine the concentration range where the inhibitor is effective against its target without causing significant cell death.
-
Use a More Selective Inhibitor: If available, compare the effects with a structurally different inhibitor for the same target. If the cytotoxicity profile is different, the observed toxicity might be an off-target effect of the initial compound.
-
Lower the Concentration: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for your functional assays.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the inhibitor | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Inhibitor is inactive. | Verify the source and quality of the inhibitor. Test its activity in a cell-free enzymatic assay if possible. | |
| Cell permeability is low. | If the target is intracellular, the inhibitor may not be reaching it. Permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). | |
| High variability between replicates | Inconsistent inhibitor concentration. | Ensure accurate and consistent pipetting. Check for precipitation of the compound in the media. Centrifuge the final working solution to remove any precipitates before adding to cells.[2] |
| Uneven cell seeding. | Ensure a single-cell suspension and consistent cell numbers across all wells. | |
| Unexpected or off-target effects | Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects.[4] |
| Inhibitor lacks specificity. | Screen the inhibitor against a panel of related enzymes or receptors to assess its selectivity profile. |
Experimental Protocols
Protocol 1: Determination of Optimal Inhibitor Concentration using a Dose-Response Curve
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a CPU inhibitor in a cell-based functional assay.
Materials:
-
CPU inhibitor (e.g., AZD9684)
-
Appropriate cell line
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., for measuring fibrinolysis)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the CPU inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your specific assay and allow them to adhere and grow overnight.
-
Prepare Serial Dilutions: On the day of the experiment, prepare a series of dilutions of the inhibitor stock solution in cell culture medium. A common approach is to perform 1:3 or 1:10 serial dilutions to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (medium with the same final concentration of DMSO but no inhibitor).
-
Incubation: Incubate the plate for a duration appropriate for your assay (this may range from a few hours to several days).
-
Assay Measurement: Perform your functional assay to measure the effect of the inhibitor. This could be, for example, a clot lysis assay where you measure the rate of fibrin degradation.
-
Data Analysis: Plot the assay response against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol helps to determine the concentration at which the CPU inhibitor becomes toxic to the cells.
Materials:
-
CPU inhibitor
-
Cell line of interest
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with the same serial dilutions of the inhibitor as used in the functional assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the same duration as your functional assay.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).
Data Presentation
Table 1: Example Data Summary for a Novel CPU Inhibitor
| Parameter | Value | Cell Line | Assay |
| IC50 | e.g., 50 nM | HUVEC | Fibrin Clot Lysis Assay |
| CC50 | e.g., > 10 µM | HUVEC | MTT Assay |
| Recommended Working Concentration | e.g., 50-200 nM | HUVEC | - |
Visualizations
Signaling Pathway of Fibrinolysis Inhibition by Carboxypeptidase U
Caption: Mechanism of Carboxypeptidase U (CPU) in fibrinolysis and its inhibition by AZD9684.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal concentration of a novel CPU inhibitor.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results in cell-based assays.
References
Common challenges in working with carboxypeptidase U inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carboxypeptidase U (CPU, also known as TAFIa or CPB2) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experimental work with CPU inhibitors.
Problem: High variability or poor reproducibility in CPU activity assays.
Possible Causes & Solutions:
-
CPU Instability: Activated CPU is notoriously unstable, with a short half-life at physiological temperatures.[1][2]
-
Solution: Perform all assay steps involving active CPU on ice or at reduced temperatures (e.g., 4°C) to minimize activity loss. Prepare fresh dilutions of the enzyme for each experiment and use them immediately.
-
-
Interference from Carboxypeptidase N (CPN): Plasma and serum contain CPN, which can also cleave common carboxypeptidase substrates, leading to inaccurate measurements of CPU activity.
-
Solution 1: Use a highly selective substrate for CPU, such as N-benzoyl-ortho-cyano-phenylalanyl-arginine (Bz-o-cyano-Phe-Arg), which shows minimal cross-reactivity with CPN.[3]
-
Solution 2: If using a non-selective substrate like hippuryl-L-arginine, it is crucial to run a blank reaction for each sample without the addition of the proCPU activator (thrombin-thrombomodulin). The activity measured in this blank represents the CPN activity and should be subtracted from the total activity to determine the specific CPU activity.
-
-
Sample Quality Issues (e.g., Hemolysis): Hemolysis can significantly interfere with CPU activity assays, leading to an underestimation of CPU activity.
-
Solution: Visually inspect all plasma samples for any signs of hemolysis. If hemolysis is present, the sample may not be suitable for the assay. It is recommended to use fresh, carefully prepared plasma samples.
-
-
Reagent Preparation and Handling: Improperly thawed or mixed reagents can lead to inconsistent results.
-
Solution: Ensure all kit components are completely thawed and gently mixed before use. Prepare master mixes for reagents where possible to minimize pipetting errors.
-
Problem: Inconsistent IC50 values for a CPU inhibitor.
Possible Causes & Solutions:
-
CPU Concentration and Stability: The apparent IC50 value can be influenced by the concentration and stability of the active CPU in the assay.
-
Solution: Standardize the concentration of active CPU used in all IC50 determination experiments. As CPU is unstable, pre-incubation times with the inhibitor should be carefully controlled and kept consistent across experiments.
-
-
Substrate Concentration: The measured IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors.
-
Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme. Report the substrate concentration used when presenting IC50 values.
-
-
Inhibitor Solubility and Stability: Poor solubility or degradation of the inhibitor in the assay buffer can lead to inaccurate potency measurements.
-
Solution: Ensure the inhibitor is fully dissolved in the assay buffer. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in the assay is low and consistent across all wells. Assess the stability of the inhibitor in the assay buffer over the time course of the experiment.
-
-
Assay Format: Different assay formats (e.g., plasma clot lysis vs. purified enzyme assays) will yield different IC50 values.[4]
-
Solution: Clearly define and consistently use the same assay format for comparing the potency of different inhibitors. When reporting IC50 values, always specify the experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: My CPU inhibitor shows activity against other carboxypeptidases. How can I assess its selectivity?
A1: A common off-target effect of CPU inhibitors is the inhibition of Carboxypeptidase N (CPN) due to similarities in their active sites. To assess selectivity, you should perform parallel IC50 determinations for your inhibitor against both CPU and CPN. A significant difference in the IC50 values will indicate the selectivity of your inhibitor. For example, the inhibitor BX528 shows over 3500-fold selectivity for CPU over CPN. It is also advisable to test against other related enzymes like pancreatic carboxypeptidase B if the inhibitor is intended for oral administration.
Q2: I am observing a high bleeding risk in my in vivo studies with a potent CPU inhibitor. What could be the reason and how can I mitigate this?
A2: CPU plays a role in attenuating fibrinolysis, so its inhibition can lead to a pro-fibrinolytic state and an increased risk of bleeding. The extent of this risk can depend on the potency and dose of the inhibitor, as well as the specific animal model used. To assess and mitigate this risk:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the minimal effective dose of your inhibitor that provides the desired therapeutic effect with minimal impact on bleeding.
-
Bleeding Time Assays: Utilize standardized bleeding time assays, such as the tail bleeding assay in mice, to quantify the effect of your inhibitor on hemostasis.[5][6] This involves measuring the time to cessation of bleeding and/or the total blood loss after a standardized tail injury.
-
Concomitant Anticoagulant/Antiplatelet Therapy: Be aware that the bleeding risk can be significantly exacerbated when CPU inhibitors are co-administered with other antithrombotic agents.[7] If your experimental design involves such combinations, careful monitoring of bleeding is essential.
Q3: How should I store my CPU inhibitors to ensure their stability?
A3: The stability of CPU inhibitors can vary depending on their chemical structure. As a general guideline:
-
Solid Form: Store the solid compound at the recommended temperature (often -20°C or -80°C) in a desiccated environment.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in aqueous buffers for each experiment. The stability of the inhibitor in aqueous solution should be determined, as some compounds may be prone to hydrolysis.
Q4: What is the mechanism of action of Carboxypeptidase U in the context of coagulation and fibrinolysis?
A4: Carboxypeptidase U serves as a crucial link between the coagulation and fibrinolysis pathways.[8][9][10] During coagulation, proCPU is activated to CPU by the thrombin-thrombomodulin complex. Activated CPU then attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are essential binding sites for plasminogen and tissue plasminogen activator (tPA), and their removal dampens the positive feedback loop of plasmin generation, thus stabilizing the clot.
Data Presentation
The following tables summarize key quantitative data for commonly used Carboxypeptidase U inhibitors.
Table 1: Inhibitory Potency of Selected CPU Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| AZD9684 | 104 ± 8 | Plasma Clot Lysis Assay (CLA) | [4] |
| 200 ± 9 | CLA + Thrombomodulin | [4] | |
| 73 ± 7 | Rotational Thromboelastometry (ROTEM) | [4] | |
| 99 ± 13 | ROTEM + Thrombomodulin | [4] | |
| BX528 | Low nM | Not specified | |
| DS-1040 | Not specified | Potent inhibitor | [11] |
Table 2: Stability of Activated Carboxypeptidase U
| Condition | Half-life | Reference |
| 37°C | 8-15 minutes | [12] |
| 37°C (Wild-type CPU) | 0.2 hours | [1] |
| 37°C (Stabilized mutants) | 0.5 - 5.5 hours | [1] |
| 30°C | ~1 hour (50% activity loss) | [13] |
| 4°C | Significantly stabilized | [13] |
Experimental Protocols
Protocol 1: Carboxypeptidase U Activity Assay
This protocol is for determining CPU activity in plasma samples using a selective substrate.
Materials:
-
Citrated plasma sample
-
Thrombin
-
Thrombomodulin
-
Selective CPU substrate (e.g., Bz-o-cyano-Phe-Arg)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Stop solution (e.g., 1 M HCl)
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge blood samples to obtain platelet-poor plasma. Store plasma on ice.
-
ProCPU Activation: In a microplate well, mix the plasma sample with thrombin and thrombomodulin in the assay buffer. Incubate for a defined period (e.g., 10 minutes) at room temperature to activate proCPU to CPU.
-
Blank Preparation: For each sample, prepare a parallel well containing the plasma sample and assay buffer but without thrombin and thrombomodulin. This will serve as the CPN activity blank.
-
Enzymatic Reaction: Add the selective CPU substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.
-
Measurement: Read the absorbance or fluorescence of the product on a microplate reader at the appropriate wavelength.
-
Calculation: Subtract the reading of the blank well from the corresponding sample well to obtain the specific CPU activity.
Protocol 2: IC50 Determination of a CPU Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified active CPU or activated plasma
-
CPU inhibitor stock solution
-
Selective CPU substrate
-
Assay buffer
-
Microplate reader
Procedure:
-
Inhibitor Dilution Series: Prepare a serial dilution of the CPU inhibitor in the assay buffer. Include a vehicle control (buffer with the same concentration of solvent, e.g., DMSO, as the inhibitor dilutions).
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the diluted inhibitor solutions to the wells. Then, add a fixed concentration of active CPU to each well. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the selective CPU substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the rate of product formation over time (kinetic read).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Signaling Pathway of CPU in Hemostasis
Caption: Role of Carboxypeptidase U in linking coagulation and fibrinolysis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a CPU inhibitor.
References
- 1. Limited mutagenesis increases the stability of human carboxypeptidase U (TAFIa) and demonstrates the importance of CPU stability over proCPU concentration in down-regulating fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase U, a plasma carboxypeptidase with high affinity for plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carboxypeptidase U at the interface between coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. [Basic carboxypeptidases of blood: significance for coagulology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of carboxypeptidase U may reduce microvascular thrombosis in rat experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability and solubility of AZD 9684 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the stability and solubility of AZD9684 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is AZD9684 and what is its primary mechanism of action?
A1: AZD9684 is a potent and selective inhibitor of Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). It is investigated for its anti-thrombotic properties by enhancing endogenous fibrinolysis.
Q2: I am having trouble dissolving AZD9684 in my aqueous buffer (e.g., PBS, Tris). What should I do?
A2: Like many small molecule inhibitors, AZD9684 has poor aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final desired concentration in your experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.
Q3: What is the recommended storage condition for AZD9684?
A3: For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I determine the solubility of AZD9684 in my specific experimental buffer?
A4: A practical method is to perform a serial dilution of your AZD9684 stock solution into your buffer. After allowing the solutions to equilibrate, visually inspect for any precipitation. For a more quantitative measure, you can centrifuge the solutions and measure the concentration of AZD9684 in the supernatant using an appropriate analytical method like HPLC or UV-Vis spectroscopy.
Q5: My experimental results with AZD9684 are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors, including poor solubility leading to variable effective concentrations, degradation of the compound in the experimental buffer, or off-target effects. Ensure your compound is fully dissolved and consider performing stability tests under your experimental conditions.
Troubleshooting Guides
Issue 1: Precipitation of AZD9684 upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | - Prepare a high-concentration stock solution in 100% DMSO or ethanol. - When diluting into your aqueous buffer, add the stock solution dropwise while vortexing the buffer to ensure rapid mixing. - Consider using a buffer with a small percentage of a solubilizing agent, such as Tween-20 or Pluronic F-68, if compatible with your assay. |
| Buffer composition | - The pH and ionic strength of your buffer can affect the solubility of small molecules. Try adjusting the pH or using a different buffer system. |
| "Salting out" effect | - High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer. |
Issue 2: Loss of AZD9684 activity over the course of a long experiment.
| Possible Cause | Troubleshooting Steps |
| Compound instability | - The stability of AZD9684 in your specific experimental buffer and at your experimental temperature may be limited. It is recommended to prepare fresh dilutions of AZD9684 from a frozen stock solution immediately before each experiment. |
| Adsorption to labware | - Small molecules can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant or BSA in your buffer can also help to prevent adsorption. |
| Freeze-thaw cycles | - Repeatedly freezing and thawing a stock solution can lead to degradation. Aliquot your stock solution into smaller, single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of AZD9684 Stock Solution
Objective: To prepare a high-concentration stock solution of AZD9684 for use in experiments.
Materials:
-
AZD9684 (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Equilibrate the vial of solid AZD9684 to room temperature before opening.
-
Weigh out the desired amount of AZD9684 in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Aliquot the stock solution into single-use volumes in amber tubes to protect from light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment of AZD9684 in Experimental Buffer
Objective: To determine the stability of AZD9684 in a specific experimental buffer over time.
Materials:
-
AZD9684 stock solution (in DMSO)
-
Experimental buffer of interest
-
Incubator or water bath at the desired experimental temperature
-
Analytical instrument for quantification (e.g., HPLC-UV)
Methodology:
-
Dilute the AZD9684 stock solution to the final working concentration in your experimental buffer.
-
Immediately after preparation (T=0), take an aliquot and analyze the concentration of AZD9684 using a validated analytical method.
-
Incubate the remaining solution at your intended experimental temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze the concentration of AZD9684.
-
Plot the concentration of AZD9684 as a function of time to determine its stability profile under your experimental conditions.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Carboxypeptidase U (TAFIa) signaling pathway and a general experimental workflow for using AZD9684.
Caption: Carboxypeptidase U (TAFIa) Signaling Pathway.
Addressing off-target effects of carboxypeptidase U inhibitors in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carboxypeptidase U (CPU, TAFIa, CPB2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with Carboxypeptidase U (CPU) inhibitors?
A1: The most frequently reported off-target effects of CPU inhibitors involve their cross-reactivity with other structurally related carboxypeptidases. The primary off-targets of concern are Carboxypeptidase N (CPN) and pancreatic Carboxypeptidase B (CPB).[1] This cross-reactivity can lead to misleading results in enzymatic and functional assays. Additionally, some non-specific inhibitors, like Potato Tuber Carboxypeptidase Inhibitor (PTCI), have been shown to interact with unrelated signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Q2: How can I minimize the interference of Carboxypeptidase N (CPN) in my CPU activity assay?
A2: Interference from CPN is a significant challenge in activity-based CPU assays.[2] Several strategies can be employed to mitigate this issue:
-
Use of a highly selective CPU substrate: The development of substrates like Bz-o-cyano-Phe-Arg has been shown to significantly reduce interference from CPN.[2][3]
-
Employing a specific CPU inhibitor: In functional assays like clot lysis, a highly selective CPU inhibitor can be used to distinguish CPU-mediated effects from those of CPN.
-
Immunological assays: ELISA-based methods that detect proCPU or its activation peptide can be used, as they are generally not affected by CPN activity.[4]
Q3: My clot lysis time is not changing as expected with the addition of a CPU inhibitor. What could be the reason?
A3: Several factors can contribute to unexpected results in a clot lysis assay:
-
Inhibitor Potency and Selectivity: Ensure the inhibitor you are using has sufficient potency (low IC50) for CPU and high selectivity against other enzymes in the plasma that might affect fibrinolysis.
-
ProCPU Activation: The activation of proCPU to CPU is a critical step. Inconsistent or incomplete activation will lead to variable and potentially misleading clot lysis times. Ensure your activation protocol using thrombin-thrombomodulin is optimized and consistent.
-
Plasma Quality: The quality of the plasma used is crucial. Hemolysis can interfere with CPU activity measurements.[2] Repeated freeze-thaw cycles of plasma should also be avoided.
-
Assay Conditions: Factors such as temperature, pH, and reagent concentrations can all impact the results of the assay.
Q4: What is the significance of the thermal instability of activated CPU?
A4: Activated CPU is known to be thermally unstable, with a short half-life at 37°C.[4][5] This instability is a natural regulatory mechanism. In the context of an assay, this means that timing of measurements is critical. Delays in analysis after CPU activation can lead to an underestimation of its activity. It is important to perform measurements within a consistent and short timeframe after activation.
Troubleshooting Guides
Issue 1: High background signal or apparent CPU activity in the absence of proCPU activation.
-
Possible Cause 1: CPN Interference: The constitutively active CPN in plasma can cleave the substrate, leading to a high background signal.
-
Troubleshooting Step 1: Run a control sample without the proCPU activation step. The activity measured in this sample is likely due to CPN. Subtract this background from your activated samples.
-
Troubleshooting Step 2: Switch to a more CPU-selective substrate, such as Bz-o-cyano-Phe-Arg, which is less susceptible to cleavage by CPN.[2][3]
-
-
Possible Cause 2: Intrinsic activity of proCPU: ProCPU itself may exhibit a low level of enzymatic activity towards some synthetic substrates.[4]
-
Troubleshooting Step: While generally low, this can be accounted for by running a blank with purified proCPU (if available) without activators.
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent proCPU Activation: The efficiency of proCPU activation by the thrombin-thrombomodulin complex can vary.
-
Troubleshooting Step: Prepare fresh thrombin-thrombomodulin activator for each experiment. Ensure precise and consistent incubation times and temperatures for the activation step.
-
-
Possible Cause 2: Inhibitor Instability: The CPU inhibitor may be unstable under assay conditions.
-
Troubleshooting Step: Prepare fresh inhibitor solutions for each experiment. Consult the manufacturer's data for information on the inhibitor's stability in aqueous solutions.
-
-
Possible Cause 3: Plasma Sample Variability: Differences in plasma samples between donors or due to handling can lead to variability.
-
Troubleshooting Step: Use pooled normal plasma for initial experiments to establish assay consistency. If using individual donor plasma, ensure consistent collection and processing methods. Avoid hemolyzed samples.
-
Data Presentation
Table 1: Selectivity Profile of Common Carboxypeptidase U Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity vs. CPN | Selectivity vs. CPB | Reference |
| AZD9684 | CPU | IC50: 73 nM (ROTEM) | High | Moderate | [6] |
| IC50: 104 nM (CLA) | [6] | ||||
| BX528 | CPU | Low nM range | >3500-fold | 12-fold | [1] |
| PTCI | CPU, CPA, CPB | Ki: nM range | Not selective for CPU vs CPA/B | Not selective for CPU vs CPA/B | [4] |
ROTEM: Rotational Thromboelastometry, CLA: Clot Lysis Assay, CPA: Carboxypeptidase A, CPB: Carboxypeptidase B, CPN: Carboxypeptidase N, PTCI: Potato Tuber Carboxypeptidase Inhibitor.
Experimental Protocols
HPLC-Based Assay for Carboxypeptidase U Activity
This method involves the quantitative conversion of proCPU to CPU, followed by the measurement of CPU's enzymatic activity using the substrate hippuryl-L-arginine and detection of the product, hippuric acid, by HPLC.
Materials:
-
Citrated plasma
-
Thrombin
-
Thrombomodulin
-
PPACK (thrombin inhibitor)
-
Hippuryl-L-arginine (substrate)
-
o-methylhippuric acid (internal standard)
-
Acetonitrile
-
Potassium phosphate buffer
-
HPLC system with a C18 column and UV detector
Procedure:
-
Plasma Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood.
-
ProCPU Activation:
-
Dilute plasma in buffer.
-
Add thrombin and thrombomodulin to activate proCPU to CPU.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the activation by adding a specific thrombin inhibitor like PPACK.
-
-
Enzymatic Reaction:
-
Add the substrate, hippuryl-L-arginine, to the activated plasma.
-
Incubate for a precise time (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Add the internal standard, o-methylhippuric acid.
-
Extract the hippuric acid and internal standard with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reversed-phase column.
-
Use a mobile phase of acetonitrile and potassium phosphate buffer (pH 3.5).
-
Detect hippuric acid and the internal standard by UV absorbance at 228 nm.
-
-
Quantification: Calculate the CPU activity based on the peak area ratio of hippuric acid to the internal standard, by referencing a standard curve of known hippuric acid concentrations.
Turbidimetric Plasma Clot Lysis Assay
This assay measures the effect of CPU on the time it takes for a plasma clot to lyse in the presence of a plasminogen activator.
Materials:
-
Citrated platelet-poor plasma
-
Tissue factor (or thrombin)
-
Calcium chloride
-
Tissue plasminogen activator (tPA)
-
CPU inhibitor (test compound) or control vehicle
-
96-well microplate reader with temperature control (37°C) and the ability to read absorbance at 405 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of tissue factor, calcium chloride, tPA, and the CPU inhibitor at the desired concentrations.
-
Assay Setup:
-
In a 96-well plate, add plasma to each well.
-
Add the CPU inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a short period.
-
-
Initiation of Clotting and Lysis:
-
Add a mixture of tissue factor, calcium chloride, and tPA to each well to simultaneously initiate coagulation and fibrinolysis.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a sufficient duration to observe both clot formation and lysis (typically 2-4 hours).
-
-
Data Analysis:
-
Plot absorbance versus time. The resulting curve will show an increase in absorbance as the clot forms and a decrease as it lyses.
-
The key parameter to determine is the clot lysis time, often defined as the time from the peak turbidity to 50% lysis.
-
Compare the clot lysis times in the presence and absence of the CPU inhibitor to determine its effect.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing off-target effects of CPU inhibitors.
Caption: Diagram of the EGFR signaling pathway and the inhibitory effect of PTCI.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. Carboxypeptidase U, a plasma carboxypeptidase with high affinity for plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
How to control for confounding variables in AZD 9684 studies
Important Notice: Based on publicly available information, there are currently no registered clinical trials for the investigational compound AZD-9684.[1] The information provided below is a general guide for controlling confounding variables in preclinical and hypothetical clinical studies of novel antithrombotic agents, framed in the context of a compound like AZD-9684, a carboxypeptidase U (CPU) inhibitor.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are potential confounding variables in preclinical studies of AZD-9684?
In preclinical studies, particularly those involving animal models of thrombosis, several factors can act as confounders:
-
Animal Characteristics: Age, sex, weight, and genetic strain of the animals can significantly influence thrombotic and bleeding outcomes.
-
Surgical/Experimental Procedures: Variations in the surgical technique to induce thrombosis (e.g., vessel injury model), anesthesia used, and the method of drug administration can introduce variability.
-
Environmental Factors: Housing conditions, diet, and the microbiome of the animals can impact inflammatory and coagulation pathways.
-
Co-medications: The use of other drugs, such as anesthetics or analgesics, could potentially interact with AZD-9684.
Q2: How can we control for these preclinical confounding variables?
To mitigate the impact of these variables, the following strategies are recommended:
-
Randomization: Animals should be randomly assigned to treatment and control groups to ensure an even distribution of baseline characteristics.
-
Blinding: The investigators assessing the outcomes should be blinded to the treatment allocation to prevent observer bias.
-
Standardized Protocols: All experimental procedures, from animal handling to data collection, should be meticulously standardized.
-
Control Groups: Appropriate control groups (vehicle control, sham procedures) are essential to isolate the effect of AZD-9684.
-
Statistical Analysis: Use of statistical methods like Analysis of Covariance (ANCOVA) can help to adjust for any remaining imbalances in baseline characteristics.
Troubleshooting Guides
Issue: High variability in thrombosis model outcomes despite AZD-9684 treatment.
-
Possible Cause: Inconsistent surgical procedure for inducing thrombosis.
-
Troubleshooting Step: Review and standardize the surgical protocol. Ensure all researchers are trained to perform the procedure with high fidelity. Consider using a more reproducible thrombosis model.
-
-
Possible Cause: Uncontrolled differences in animal baseline characteristics.
-
Troubleshooting Step: Ensure proper randomization. Collect baseline data on key characteristics (e.g., weight, baseline coagulation parameters) and use statistical methods to adjust for them in the analysis.
-
Issue: Unexpected bleeding events in the AZD-9684 treated group.
-
Possible Cause: Interaction with other medications, such as anesthetics that may have anticoagulant properties.
-
Troubleshooting Step: Review the anesthetic and analgesic protocols. If possible, use agents with minimal known effects on coagulation. Conduct a pilot study to assess the bleeding risk of AZD-9684 in combination with the chosen anesthetic.
-
-
Possible Cause: Off-target effects of AZD-9684.
-
Troubleshooting Step: Conduct in vitro profiling of AZD-9684 against a panel of relevant proteases to identify potential off-target activities that could contribute to bleeding.
-
Methodologies for Key Experiments
Controlling for Confounders in a Ferric Chloride-Induced Arterial Thrombosis Model
-
Animal Selection: Use a single, well-characterized strain of mice (e.g., C57BL/6), all of the same sex and within a narrow age and weight range.
-
Randomization and Blinding: Randomly assign mice to receive either vehicle or AZD-9684. The surgeon and the person analyzing the thrombus size should be blinded to the treatment group.
-
Anesthesia: Use a consistent anesthetic regimen with known minimal impact on hemostasis (e.g., isoflurane).
-
Surgical Procedure:
-
Expose the carotid artery through a standardized midline cervical incision.
-
Place a flow probe to monitor baseline blood flow.
-
Apply a filter paper saturated with a fixed concentration of ferric chloride to the adventitial surface of the artery for a precise duration (e.g., 3 minutes).
-
Continuously monitor blood flow until vessel occlusion occurs or for a predetermined time period.
-
-
Outcome Assessment: The primary outcome is the time to vessel occlusion. Secondary outcomes can include thrombus weight and histological analysis.
-
Statistical Analysis: Compare the time to occlusion between groups using a log-rank test. Use ANCOVA to adjust for any minor variations in baseline weight or other relevant covariates.
Data Presentation
Table 1: Hypothetical Baseline Characteristics of Animals in a Preclinical Study
| Characteristic | Vehicle Group (n=10) | AZD-9684 Group (n=10) | p-value |
| Age (weeks) | 8.2 ± 0.5 | 8.1 ± 0.4 | 0.58 |
| Weight (g) | 22.5 ± 1.2 | 22.8 ± 1.5 | 0.67 |
| Baseline Platelet Count (x10^9/L) | 950 ± 120 | 975 ± 110 | 0.62 |
| Baseline Prothrombin Time (s) | 12.1 ± 0.8 | 12.3 ± 0.7 | 0.69 |
Data are presented as mean ± standard deviation. P-values are from an independent t-test.
Visualizations
Caption: Experimental workflow for controlling confounding variables.
Caption: Logical relationship of a confounding variable.
References
Refinement of experimental protocols for consistent AZD 9684 results
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the consistent and successful use of AZD9684 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD9684?
A1: AZD9684 is a potent and specific inhibitor of Carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa) or carboxypeptidase B2 (CPB2).[1] CPU is a key attenuator of fibrinolysis. By inhibiting CPU, AZD9684 enhances the breakdown of fibrin clots, thereby exhibiting a pro-fibrinolytic effect.[1][2]
Q2: What is the recommended solvent for dissolving AZD9684?
A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of AZD9684.[3][4] It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[5]
Q3: How should AZD9684 stock solutions be stored?
A3: AZD9684 stock solutions, once prepared in DMSO, should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5] The stability of AZD9684 in aqueous solutions or cell culture media over extended periods has not been widely reported; therefore, it is recommended to prepare fresh dilutions from the frozen stock for each experiment.
Q4: In which experimental models has the efficacy of AZD9684 been demonstrated?
A4: The pro-fibrinolytic effects of AZD9684 have been demonstrated in several in vitro models, including plasma clot lysis assays, rotational thromboelastometry (ROTEM) in whole blood, front lysis assays with confocal microscopy in both platelet-free and platelet-rich plasma, and in microfluidic systems under arterial shear stress.[1][6]
Troubleshooting Guides
Issue 1: Weaker than Expected Pro-Fibrinolytic Effect
Q: We are observing a diminished or weaker-than-expected enhancement of fibrinolysis with AZD9684 in our plasma clot lysis assay. What are the potential causes and solutions?
A: This is a common issue that can arise from several factors related to compound handling, assay setup, or data interpretation.
| Potential Cause | Troubleshooting/Optimization Steps |
| Compound Degradation | Prepare fresh dilutions of AZD9684 from a frozen DMSO stock for each experiment. Avoid using previously prepared aqueous solutions. The stability of AZD9684 in your specific buffer or cell culture medium at 37°C can be a factor in long-term assays. Consider performing a time-course experiment to assess compound stability. |
| Inaccurate Concentration | Verify the initial concentration of your AZD9684 stock solution. Ensure accurate serial dilutions. Calibrate pipettes regularly to ensure precise liquid handling. |
| Suboptimal Assay Conditions | The effect of CPU inhibition is dependent on the experimental conditions.[1] Ensure that the concentration of thrombin or other activators is sufficient to generate adequate levels of active CPU. The pro-fibrinolytic effect of AZD9684 will be more pronounced in systems with a robust CPU activity. |
| High Variability in Plasma Samples | The levels of proCPU and other coagulation/fibrinolysis factors can vary between plasma donors.[7] If possible, use pooled plasma or test a larger number of individual donors to account for biological variability. |
Issue 2: High Variability Between Replicates
Q: Our experimental results with AZD9684 show high variability between replicate wells/samples. How can we improve consistency?
A: High variability can obscure the true effect of the compound. The following steps can help improve reproducibility.
| Potential Cause | Troubleshooting/Optimization Steps |
| Inconsistent Mixing | Ensure thorough but gentle mixing of all reagents, especially after the addition of AZD9684 and the clotting agent (e.g., thrombin). Avoid introducing air bubbles. |
| Temperature Fluctuations | Maintain a constant temperature (typically 37°C) throughout the assay. Use a temperature-controlled plate reader or water bath. Temperature can significantly influence the kinetics of both coagulation and fibrinolysis.[8] |
| Edge Effects in Microplates | When using 96-well plates, "edge effects" can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with buffer or media. |
| Compound Precipitation | Visually inspect the wells after adding AZD9684 to the aqueous assay buffer. If precipitation is observed, the concentration may be too high for the solubility limits in that medium. Consider lowering the final concentration or adjusting the solvent composition if the assay allows. |
Quantitative Data Summary
The following table summarizes the reported effects of AZD9684 in various in vitro fibrinolysis assays.
| Assay Type | Matrix | Effect of AZD9684 | Reference |
| Plasma Clot Lysis | Platelet-Free Plasma | 33% faster lysis | [1] |
| Rotational Thromboelastometry (ROTEM) | Whole Blood | 38% decrease in lysis onset time | [1] |
| Front Lysis Assay | Platelet-Free Plasma | 47% faster lysis | [6][9] |
| Front Lysis Assay | Platelet-Rich Plasma | 50% faster lysis | [6][9] |
| ROTEM (IC50) | Whole Blood | 73 ± 7 nM | [6] |
| ROTEM + Thrombomodulin (IC50) | Whole Blood | 99 ± 13 nM | [6] |
Experimental Protocols
Detailed Protocol: In Vitro Plasma Clot Lysis Assay
This protocol is a representative method for assessing the pro-fibrinolytic activity of AZD9684.
1. Reagent Preparation:
- Prepare a stock solution of AZD9684 (e.g., 10 mM) in DMSO.
- Prepare working solutions of AZD9684 by serial dilution in the assay buffer (e.g., Tris-buffered saline).
- Prepare a solution of human thrombin (e.g., 2 NIH units/mL) and tissue plasminogen activator (t-PA) in assay buffer.
- Thaw pooled human plasma at 37°C.
2. Assay Procedure:
- In a 96-well microplate, add the AZD9684 working solutions or vehicle control (DMSO in assay buffer) to triplicate wells.
- Add human plasma to each well.
- Initiate clotting by adding the thrombin/t-PA solution to all wells.
- Immediately place the plate in a microplate reader pre-heated to 37°C.
- Monitor the change in optical density (e.g., at 405 nm) over time.
3. Data Analysis:
- The time to 50% clot lysis is determined for each well.
- Compare the lysis times in the presence of AZD9684 to the vehicle control to determine the percent increase in the rate of fibrinolysis.
Mandatory Visualizations
Signaling Pathway of AZD9684 Action
Caption: Mechanism of action of AZD9684 in the fibrinolytic pathway.
Experimental Workflow for AZD9684 In Vitro Testing
Caption: General experimental workflow for evaluating AZD9684 in a plasma clot lysis assay.
References
- 1. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid microtitre plate screening method for in vitro assessment of fibrinolysis: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming limitations of in vitro models for AZD 9684 research
Welcome to the technical support center for AZD9684 research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals overcome the limitations of in vitro models when studying AZD9684, a potent inhibitor of carboxypeptidase U (CPU, also known as TAFIa or CPB2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD9684?
A1: AZD9684 is a selective inhibitor of carboxypeptidase U (CPU). CPU is a plasma enzyme that, in its active form, attenuates fibrinolysis (the breakdown of blood clots) by removing C-terminal lysine and arginine residues from partially degraded fibrin. This removal prevents the binding of plasminogen and tissue plasminogen activator (tPA), thereby slowing down clot lysis. By inhibiting CPU, AZD9684 enhances fibrinolysis, leading to faster clot degradation.[1][2]
Q2: What are the most common in vitro assays used to evaluate the efficacy of AZD9684?
A2: The most common in vitro assays for AZD9684 are designed to measure its effect on fibrinolysis. These include:
-
Plasma Clot Lysis Assay: Measures the time it takes for a clot formed in plasma to lyse in the presence of a plasminogen activator.[2]
-
Rotational Thromboelastometry (ROTEM): A viscoelastic method performed on whole blood to assess the entire process of clot formation and lysis.[2][3]
-
Front Lysis Assay with Confocal Microscopy: Visualizes and quantifies the rate of clot lysis in either platelet-free or platelet-rich plasma.[2]
-
Microfluidic Systems: These models mimic physiological conditions by incorporating blood cells and arterial shear stress to evaluate fibrinolysis.[2][3]
Q3: Why do I see different magnitudes of AZD9684's effect across different in vitro models?
A3: The observed effect of AZD9684 can vary significantly between different in vitro systems. This is because each model recapitulates different aspects of the complex in vivo environment.[2] For instance, plasma-based assays lack the influence of blood cells, while static whole blood assays like ROTEM do not account for the effects of blood flow and shear stress.[2] More complex models like microfluidic systems attempt to address these limitations, but can introduce their own variability.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in clot lysis times between replicates. | Inconsistent pipetting of reagents (e.g., tPA, CaCl2, AZD9684).Temperature fluctuations during incubation.Variability in plasma samples between donors. | Use calibrated pipettes and reverse pipetting for viscous solutions.Ensure the plate reader or incubator maintains a constant 37°C.Pool plasma from multiple donors or use a consistent single-donor source for a given experiment. |
| No significant effect of AZD9684 on fibrinolysis is observed. | Inactive AZD9684 due to improper storage or handling.Suboptimal concentration of tPA or thrombin, leading to very rapid or very slow baseline lysis.The chosen in vitro model is insensitive to the effects of CPU inhibition. | Store AZD9684 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.Titrate tPA and thrombin concentrations to achieve a baseline clot lysis time within a measurable window (e.g., 60-120 minutes).Consider using a more complex model that includes cellular components or flow to better simulate in vivo conditions. |
| Unexpected clot formation dynamics in ROTEM analysis. | Pre-activation of platelets or coagulation factors in the blood sample.Incorrect sample handling (e.g., vigorous mixing). | Use fresh blood samples and handle them gently. Ensure proper mixing of the anticoagulant.Follow a standardized protocol for blood collection and processing. |
| Difficulty interpreting data from microfluidic systems. | High background fluorescence or non-specific binding of fluorescent probes.Complex fluid dynamics leading to inconsistent clot formation. | Optimize fluorescent probe concentrations and washing steps.Ensure the microfluidic channels are properly coated and free of air bubbles. Validate the system with known pro- and anti-fibrinolytic agents. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of AZD9684 from published research.
Table 1: Effect of AZD9684 on Fibrinolysis in Various In Vitro Models
| In Vitro Model | Parameter Measured | AZD9684 Concentration | Observed Effect | Reference |
| Plasma Clot Lysis | Lysis Time | Not specified | 33% faster lysis | [2] |
| ROTEM (Whole Blood) | Lysis Onset Time | 73 ± 7 nM (IC50) | 38% decrease | [2][3] |
| Front Lysis (Platelet-Free Plasma) | Lysis Rate | 5 µM | 47% faster lysis | [2][3] |
| Front Lysis (Platelet-Rich Plasma) | Lysis Rate | 5 µM | 50% faster lysis | [2][3] |
| Microfluidic System (Whole Blood) | Fibrinolysis Rate | Not specified | Tendency for faster lysis | [2] |
Experimental Protocols
Key Experiment: In Vitro Plasma Clot Lysis Assay
This protocol is adapted from standard methodologies for assessing the effect of fibrinolysis inhibitors.[4][5]
Materials:
-
Citrated platelet-poor plasma (PPP)
-
AZD9684 stock solution (in appropriate solvent, e.g., DMSO)
-
Recombinant tissue plasminogen activator (tPA)
-
Thrombin or recombinant tissue factor
-
Calcium chloride (CaCl2) solution
-
HEPES buffer with 1% BSA
-
96-well flat-bottom microplate
-
Plate reader capable of measuring absorbance at 405 nm at 37°C
Procedure:
-
Prepare serial dilutions of AZD9684 in HEPES buffer.
-
In a 96-well plate, add the following to each well:
-
140 µL of PPP
-
20 µL of the AZD9684 dilution (or vehicle control)
-
-
Initiate clot formation by adding:
-
20 µL of tissue factor solution
-
20 µL of 100 mM CaCl2 solution
-
-
Simultaneously, add 20 µL of a tPA solution (final concentration to be optimized, e.g., 100-200 ng/mL).
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the absorbance at 405 nm every minute for up to 6 hours.
-
Data Analysis: The time to 50% clot lysis is determined from the absorbance curve. Compare the lysis times between AZD9684-treated wells and vehicle controls.
Visualizations
Caption: Mechanism of action of AZD9684 in the fibrinolysis pathway.
Caption: Workflow for evaluating AZD9684 across different in vitro models.
References
- 1. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? [mdpi.com]
- 2. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.2. Clot Lysis Assay [bio-protocol.org]
Interpreting unexpected results in AZD 9684 fibrinolysis experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD9684 in fibrinolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD9684 in promoting fibrinolysis?
AZD9684 is an inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa)[1][2][3]. In the fibrinolytic process, plasminogen and its activator, tissue plasminogen activator (t-PA), bind to C-terminal lysine residues on partially degraded fibrin. This binding localizes plasmin generation to the clot surface, enhancing fibrinolysis[4][5]. Activated TAFI (TAFIa) removes these C-terminal lysine residues, thereby attenuating fibrinolysis[4][6]. By inhibiting TAFIa, AZD9684 preserves these crucial lysine binding sites, leading to enhanced plasminogen activation and a profibrinolytic effect[3].
Q2: What are the key components of an in vitro fibrinolysis assay for testing AZD9684?
A typical in vitro clot lysis assay involves the following components:
-
Platelet-poor plasma (PPP): The source of fibrinogen, plasminogen, and other coagulation and fibrinolytic factors.
-
Coagulation activator: Thrombin or a combination of tissue factor and calcium to initiate clot formation[7].
-
Plasminogen activator: Exogenous t-PA is often added to initiate fibrinolysis in a controlled manner[8][9].
-
TAFI activation: Sufficient thrombin generation is necessary to activate TAFI from its precursor, proCPU[4].
-
AZD9684: The compound of interest, typically tested at various concentrations.
-
Buffer: To ensure optimal pH and ionic strength.
The assay is usually monitored by measuring the change in turbidity (optical density) over time as the fibrin clot forms and then lyses[7][10].
Q3: How should I present data from my AZD9684 fibrinolysis experiments?
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions. Key parameters to report include clot lysis time (the time to 50% lysis), maximum clot turbidity, and the area under the curve (AUC) of the turbidity plot[9][11].
Example Data Presentation:
Table 1: Effect of AZD9684 on Clot Lysis Time in Human Plasma
| AZD9684 Concentration (nM) | Mean Clot Lysis Time (min) | Standard Deviation (min) | % Change from Vehicle |
| 0 (Vehicle) | 45.2 | 3.1 | 0% |
| 10 | 38.5 | 2.5 | -14.8% |
| 50 | 32.1 | 2.2 | -29.0% |
| 100 | 28.9 | 1.9 | -36.1% |
| 500 | 28.5 | 2.0 | -37.0% |
Troubleshooting Guide
Issue 1: No significant enhancement of fibrinolysis is observed with AZD9684.
-
Question: I have added AZD9684 to my clot lysis assay, but I am not seeing the expected decrease in clot lysis time. What could be the reason?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Step Insufficient TAFIa activity: The effect of AZD9684 is dependent on the presence of active TAFI. If thrombin generation is insufficient to activate proCPU to TAFIa, AZD9684 will have no target to inhibit. - Ensure your coagulation activator (e.g., thrombin concentration) is sufficient to generate a robust thrombin burst. - Consider adding thrombomodulin to the system, as it enhances thrombin-mediated TAFI activation[4]. Low plasminogen concentration: If plasminogen levels in the plasma are depleted, fibrinolysis will be impaired regardless of TAFIa inhibition. - Use pooled normal plasma with standardized plasminogen levels. - If using purified components, ensure plasminogen is added at a physiological concentration. High PAI-1 levels: Plasminogen activator inhibitor-1 (PAI-1) is the primary inhibitor of t-PA[12]. High levels of active PAI-1 in the plasma sample can mask the profibrinolytic effect of AZD9684. - Use plasma with known low PAI-1 levels or immunodepleted plasma. - Be aware that PAI-1 levels can be affected by sample handling and storage. Suboptimal assay conditions: pH, temperature, and calcium concentration can all affect the activity of enzymes in the fibrinolytic system. - Verify that the assay buffer has the correct pH (typically 7.4) and that the temperature is maintained at 37°C. - Confirm the final calcium concentration is optimal for coagulation. AZD9684 degradation: The compound may have degraded due to improper storage or handling. - Prepare fresh solutions of AZD9684 for each experiment. - Store stock solutions as recommended by the manufacturer.
Issue 2: High variability between replicate wells.
-
Question: My clot lysis assay results show significant variability between identical wells. How can I improve the precision of my experiment?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Step Inconsistent mixing: Inadequate or inconsistent mixing of reagents can lead to variations in clot formation and lysis. - Use a multi-channel pipette for adding reagents and ensure thorough but gentle mixing. - Consider using an automated plate mixer. Temperature gradients: Temperature differences across the microplate can affect reaction rates. - Ensure the entire plate is equilibrated to 37°C before adding the final reagent to start the reaction. - Use a plate reader with good temperature control. Pipetting errors: Small errors in the volumes of critical reagents like thrombin or t-PA can lead to large variations in results. - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions like plasma. Air bubbles: Bubbles in the wells can interfere with the optical density readings. - Be careful to avoid introducing bubbles when pipetting. - Visually inspect the plate for bubbles before starting the measurement.
Issue 3: Unexpected pro-thrombotic effect (increased clot lysis time) with AZD9684.
-
Question: At high concentrations, I am observing a paradoxical increase in clot lysis time with AZD9684. What could explain this?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Step Off-target effects: At high concentrations, AZD9684 might interact with other components of the coagulation or fibrinolytic systems. - Perform a literature search for known off-target effects of AZD9684. - Test the compound in simpler, purified systems to isolate the effect. Compound precipitation: High concentrations of the compound may lead to precipitation, which can interfere with the turbidity measurement. - Visually inspect the wells for any signs of precipitation. - Determine the solubility of AZD9684 in your assay buffer. Interaction with assay components: The compound or its vehicle (e.g., DMSO) might interfere with the assay at high concentrations. - Run a vehicle control with the highest concentration of the vehicle used in the experiment. - Test for interference with the optical density reading in the absence of plasma.
Experimental Protocols
Protocol: In Vitro Turbidimetric Clot Lysis Assay
This protocol is a general guideline and may require optimization for specific experimental goals.
-
Reagent Preparation:
-
Prepare a stock solution of AZD9684 in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Thaw pooled normal human plasma at 37°C.
-
Prepare solutions of human α-thrombin, recombinant human t-PA, and calcium chloride in assay buffer (e.g., HEPES buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of plasma to each well.
-
Add 10 µL of AZD9684 dilution or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of a pre-warmed "start solution" containing thrombin, t-PA, and CaCl2. Final concentrations should be optimized (e.g., 0.5 U/mL thrombin, 100 ng/mL t-PA, 10 mM CaCl2).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 405 nm every 30 seconds for 2 hours.
-
Plot the OD versus time to generate the clot formation and lysis curve.
-
Determine the clot lysis time, defined as the time from the peak turbidity to 50% lysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of plasminogen activation on cell surfaces and fibrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Endogenous Fibrinolysis in Platelet Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring fibrinolysis: from research to routine diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.wfh.org [www1.wfh.org]
- 10. Journal Club: Validation of a clot lysis assay for potency [mpl.loesungsfabrik.de]
- 11. researchgate.net [researchgate.net]
- 12. Plasminogen activator inhibitor-1 (PAI-1): a key factor linking fibrinolysis and age-related subclinical and clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AZD9684: Unveiling its Profibrinolytic Potential in Preclinical Models
For researchers and professionals in drug development, understanding the preclinical efficacy of novel antithrombotic agents is paramount. This guide provides a comparative analysis of AZD9684, a selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U (CPU), in animal models. Due to the discontinuation of its development, publicly available in-vivo preclinical data for AZD9684 is limited. However, by examining the available information and comparing it with a contemporary TAFIa inhibitor, DS-1040, we can gain valuable insights into its profibrinolytic effects.
Mechanism of Action: Enhancing Endogenous Fibrinolysis
AZD9684 belongs to a class of drugs that enhance the body's own clot-dissolving mechanism. It works by inhibiting TAFIa, an enzyme that dampens fibrinolysis. By blocking TAFIa, AZD9684 allows for a more robust and sustained breakdown of fibrin clots, a process known as fibrinolysis. This targeted approach offers the potential for a safer thrombolytic therapy with a reduced risk of bleeding compared to traditional plasminogen activators.
Signaling Pathway of TAFIa Inhibition
Comparative Analysis of AZD9684 with Other TAFIa Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) inhibitors, with a focus on the clinical candidate AZD9684. Due to the limited publicly available preclinical data on AZD9684, this guide establishes a framework for comparison by detailing the key evaluation parameters and presenting available data for other known TAFIa inhibitors.
Introduction to TAFIa Inhibition
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as carboxypeptidase U or B2, is a key regulator of the fibrinolytic system.[1] Upon activation by the thrombin-thrombomodulin complex to its active form, TAFIa, it attenuates the breakdown of fibrin clots by removing C-terminal lysine residues from partially degraded fibrin.[1] This action reduces the binding of plasminogen and tissue plasminogen activator (tPA), thereby stabilizing the clot.[1] Inhibition of TAFIa is a promising therapeutic strategy to enhance fibrinolysis and treat thrombotic diseases.[2] AZD9684 is a novel, orally active inhibitor of TAFIa that has been under development by AstraZeneca for the potential treatment of thrombosis.[3][4]
Mechanism of Action of TAFIa Inhibitors
TAFIa inhibitors function by blocking the enzymatic activity of TAFIa, which prevents the removal of C-terminal lysine residues from the fibrin clot surface. This preservation of plasminogen binding sites leads to enhanced plasmin generation and, consequently, accelerated clot lysis.[1]
Comparative Performance of TAFIa Inhibitors
A direct quantitative comparison of AZD9684 with other TAFIa inhibitors is challenging due to the limited availability of its preclinical data in the public domain. However, a comparative framework can be established using key performance indicators such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a measure of the inhibitor's potency. The effect on clot lysis time is another critical parameter for evaluating the efficacy of these inhibitors.
The following table summarizes available data for two well-characterized experimental TAFIa inhibitors, 2-guanidinoethylmercaptosuccinic acid (GEMSA) and potato tuber carboxypeptidase inhibitor (PTCI).
| Inhibitor | Type | Ki | Effect on Clot Lysis Time | Reference |
| AZD9684 | Small Molecule | Data not publicly available | Enhances endogenous fibrinolysis | [3] |
| GEMSA | Small Molecule | ~µM range | Prolongs at low concentrations, shortens at high concentrations | [4][5] |
| PTCI | Peptide | ~nM range | Prolongs at low concentrations, shortens at high concentrations | [4][5] |
Note: The biphasic effect of GEMSA and PTCI on clot lysis time, where lower concentrations can paradoxically prolong lysis, is attributed to the stabilization of TAFIa by the inhibitor.[4][5] At higher concentrations, the inhibitory effect dominates, leading to a profibrinolytic outcome.
Experimental Protocols
To facilitate the direct comparison of AZD9684 with other TAFIa inhibitors, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
Chromogenic TAFIa Inhibition Assay
This assay is used to determine the IC50 and Ki values of a TAFIa inhibitor.
Principle: The assay measures the enzymatic activity of TAFIa using a chromogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, which can be quantified spectrophotometrically.
Materials:
-
Purified human TAFI
-
Human thrombin
-
Recombinant human thrombomodulin
-
Chromogenic TAFIa substrate (e.g., a peptide mimetic that releases a chromophore upon cleavage)
-
Assay buffer (e.g., HEPES buffered saline)
-
Test inhibitor (e.g., AZD9684) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Activation of TAFI: In a microplate well, mix purified TAFI with thrombin and thrombomodulin in the assay buffer to generate TAFIa. Incubate for a specific time at 37°C to allow for complete activation.
-
Inhibition Step: Add varying concentrations of the test inhibitor (e.g., AZD9684) to the wells containing the activated TAFIa. Include a control with no inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic TAFIa substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TAFIa activity.
-
To determine the Ki, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.[6]
-
Turbidimetric Clot Lysis Assay
This assay assesses the overall effect of a TAFIa inhibitor on fibrin clot formation and lysis in a plasma environment.
Principle: A clot is formed in plasma by the addition of a clotting agent (e.g., thrombin or tissue factor) and a fibrinolysis initiator (tPA). The formation and lysis of the clot are monitored by measuring changes in turbidity (optical density) over time. A TAFIa inhibitor is expected to shorten the clot lysis time.
Materials:
-
Citrated human plasma
-
Thrombin or recombinant tissue factor
-
Tissue plasminogen activator (tPA)
-
Calcium chloride
-
Test inhibitor (e.g., AZD9684) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Preparation: Add citrated plasma to the wells of a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the plasma. Include a control with no inhibitor.
-
Initiation of Clotting and Lysis: Add a solution containing the clotting agent (thrombin or tissue factor), tPA, and calcium chloride to each well to initiate the reaction.
-
Turbidity Measurement: Immediately place the plate in a microplate reader at 37°C and measure the absorbance (e.g., at 405 nm) at regular intervals until the clot has completely lysed.
-
Data Analysis:
-
Plot absorbance versus time to generate a clot lysis curve.
-
From the curve, determine key parameters such as the time to 50% clot lysis.
-
Compare the clot lysis times in the presence and absence of the inhibitor to evaluate its profibrinolytic effect.
-
Conclusion
AZD9684 represents a potentially significant advancement in antithrombotic therapy by targeting TAFIa. While a direct, data-driven comparison with other inhibitors is currently limited by the availability of public information, this guide provides the necessary framework for such an evaluation. The detailed experimental protocols for chromogenic and turbidimetric assays offer a standardized approach for researchers to characterize and compare the potency and efficacy of AZD9684 and other emerging TAFIa inhibitors. Further disclosure of preclinical and clinical data for AZD9684 will be crucial for a comprehensive understanding of its therapeutic potential relative to other agents in this class.
References
- 1. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]
- 2. TAFIa inhibitors in the treatment of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stabilization versus inhibition of TAFIa by competitive inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible inhibitors of TAFIa can both promote and inhibit fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.graphpad.com [cdn.graphpad.com]
AZD9684: A Novel Approach to Anti-thrombotic Therapy by Enhancing Fibrinolysis
For Researchers, Scientists, and Drug Development Professionals
AZD9684 represents a novel class of anti-thrombotic agents that operates by inhibiting Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa).[1] This distinct mechanism of action, which enhances the body's natural clot-dissolving process (fibrinolysis), sets it apart from traditional anticoagulant and antiplatelet therapies. This guide provides a comprehensive overview of the available efficacy data for AZD9684, compares its mechanism to other anti-thrombotic agents, and details the experimental protocols used in its evaluation.
Comparative Efficacy of AZD9684: An Overview
Direct comparative efficacy studies of AZD9684 against other anti-thrombotic agents in preclinical or clinical settings are not extensively available in the public domain. However, in vitro studies provide valuable insights into its potential as a pro-fibrinolytic agent.
In Vitro Efficacy Data
Research has demonstrated the ability of AZD9684 to accelerate clot lysis under various experimental conditions. The following table summarizes the key findings from in vitro studies.
| Experimental Model | Key Efficacy Metric | Result with AZD9684 |
| Plasma Clot Lysis | Lysis Time | 33% faster lysis |
| Rotational Thromboelastometry (ROTEM) in Whole Blood | Lysis Onset Time | 38% decrease |
| Front Lysis with Confocal Microscopy (Platelet-Free Plasma) | Lysis Rate | 47% faster lysis |
| Front Lysis with Confocal Microscopy (Platelet-Rich Plasma) | Lysis Rate | 50% faster lysis |
Mechanism of Action: A Departure from Conventional Anti-thrombotics
Understanding the efficacy of AZD9684 requires a clear distinction of its mechanism from that of other anti-thrombotic agents. Anti-thrombotic therapies are broadly categorized into anticoagulants and antiplatelet drugs.
-
Anticoagulants , such as heparin and direct oral anticoagulants (DOACs) like rivaroxaban and apixaban, primarily target the coagulation cascade to prevent the formation of fibrin, a key component of blood clots.
-
Antiplatelet agents , including aspirin and clopidogrel, interfere with platelet activation and aggregation, which is crucial for the initial formation of a thrombus.
In contrast, AZD9684 does not directly inhibit clot formation. Instead, it acts on the fibrinolytic system, which is responsible for breaking down existing clots. By inhibiting TAFIa, AZD9684 prevents the removal of lysine residues from the fibrin surface. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), which work together to generate plasmin, the enzyme that degrades fibrin. Consequently, the inhibition of TAFIa by AZD9684 leads to an enhancement of endogenous fibrinolysis.
Below is a diagram illustrating the signaling pathway of AZD9684.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the in vitro studies assessing the efficacy of AZD9684.
Plasma Clot Lysis Assay
-
Preparation of Plasma: Citrated human plasma is obtained through centrifugation of whole blood.
-
Clot Formation: Plasma is mixed with a solution containing tissue factor, phospholipids, and calcium chloride to initiate coagulation.
-
Treatment: AZD9684, dissolved in a suitable vehicle, or the vehicle control is added to the plasma mixture.
-
Lysis Induction: Tissue plasminogen activator (tPA) is added to initiate fibrinolysis.
-
Measurement: The change in optical density over time is monitored using a spectrophotometer. The time to 50% lysis is calculated to determine the rate of clot dissolution.
Rotational Thromboelastometry (ROTEM)
-
Blood Sample: Citrated whole blood is used.
-
Activation: The blood is recalcified and coagulation is initiated using a specific activator (e.g., EXTEM or INTEM reagent).
-
Treatment: AZD9684 or a vehicle control is added to the blood sample prior to activation.
-
Measurement: The ROTEM analyzer measures the viscoelastic properties of the developing and lysing clot over time. Key parameters, including clotting time, clot formation time, maximum clot firmness, and lysis onset time, are recorded.
Front Lysis Assay with Confocal Microscopy
-
Sample Preparation: Platelet-free or platelet-rich plasma is prepared. Fluorescently labeled fibrinogen is added to the plasma.
-
Clot Formation: Coagulation is initiated in a micro-slide chamber.
-
Treatment: AZD9684 or a control is included in the plasma mixture.
-
Lysis Induction: A solution of tPA is placed in contact with one end of the formed clot.
-
Imaging and Analysis: The progression of the lysis front through the fluorescently labeled fibrin clot is visualized and quantified over time using a confocal microscope. The rate of lysis is calculated in micrometers per minute.
The following diagram illustrates a general workflow for in vitro thrombosis studies.
Conclusion
AZD9684 presents a promising and distinct approach to anti-thrombotic therapy by targeting the fibrinolytic pathway. The available in vitro data consistently demonstrate its ability to enhance clot lysis. However, a comprehensive evaluation of its efficacy in comparison to established anti-thrombotic agents will require further preclinical and clinical studies. As research in this area progresses, the relative benefits and risks of this novel mechanism will become clearer, potentially offering a new therapeutic option for patients at risk of thrombotic events.
References
Comparative Analysis of AZD9684 Activity Across Diverse Assay Formats
A Cross-Validation Study for Researchers in Thrombolysis and Drug Development
This guide provides a comprehensive comparison of the activity of AZD9684, a potent Carboxypeptidase U (CPU) inhibitor, across four distinct in vitro assay formats. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific research needs and in understanding the nuanced performance of AZD9684 under different experimental conditions.
Introduction to AZD9684 and Carboxypeptidase U
AZD9684 is a selective inhibitor of Carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa).[1] CPU plays a critical role in downregulating fibrinolysis, the process of breaking down blood clots. It achieves this by removing C-terminal lysine residues from partially degraded fibrin, thereby reducing the binding of plasminogen and its activator, tissue plasminogen activator (t-PA), to the fibrin clot.[2][3] By inhibiting CPU, AZD9684 enhances endogenous fibrinolysis, making it a promising therapeutic agent for thrombotic diseases.[1]
Carboxypeptidase U Signaling Pathway
The signaling pathway illustrating the role of Carboxypeptidase U in fibrinolysis is detailed below.
Caption: Carboxypeptidase U (CPU) signaling pathway in fibrinolysis.
Comparison of AZD9684 Activity in Different Assay Formats
The efficacy of AZD9684 has been evaluated in several in vitro models of fibrinolysis, each with varying levels of complexity. This guide focuses on four key assays: plasma clot lysis, rotational thromboelastometry (ROTEM), front lysis with confocal microscopy, and a microfluidic system.[1]
Quantitative Data Summary
The following table summarizes the quantitative activity of AZD9684 in the plasma clot lysis and ROTEM assays. Data for the front lysis and microfluidic system assays are presented qualitatively as specific IC50 values were not determined in the cited studies.
| Assay Format | Parameter Measured | AZD9684 Effect | IC50 Value (nM) | Reference |
| Plasma Clot Lysis | Clot Lysis Time (CLT) | 33% faster lysis | 104 ± 8 | [4][5] |
| CLT with Thrombomodulin | 200 ± 9 | [4][5] | ||
| Rotational Thromboelastometry (ROTEM) | Lysis Onset Time (LOT) | 38% decrease | 73 ± 7 | [4][5] |
| LOT with Thrombomodulin | 99 ± 13 | [4][5] | ||
| Front Lysis with Confocal Microscopy | Lysis Front Velocity | 47% faster lysis (Platelet-Free Plasma) | Not Determined | [1][6] |
| 50% faster lysis (Platelet-Rich Plasma) | Not Determined | [1][6] | ||
| Microfluidic System | Fibrinolysis under Shear Stress | Tendency for faster lysis | Not Determined | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Plasma Clot Lysis Assay
This turbidimetric assay measures the time required for a plasma clot to lyse in the presence of a plasminogen activator.
Experimental Workflow:
Caption: Workflow for the plasma clot lysis assay.
Methodology:
-
Plasma Preparation: Citrated platelet-poor plasma (PPP) is used.
-
Reagent Addition: To the PPP, the following are added to final concentrations:
-
Tissue factor (e.g., 125x diluted Dade Innovin)
-
Phospholipid vesicles (10 µmol/L)
-
Calcium chloride (17 mmol/L)
-
Tissue plasminogen activator (t-PA) (e.g., 100 ng/mL)
-
Varying concentrations of AZD9684 or vehicle control.
-
-
Clot Formation and Lysis Monitoring: The mixture is incubated in a 96-well plate at 37°C. The optical density (absorbance) at 405 nm is monitored over time using a microplate reader.
-
Data Analysis: The clot lysis time (CLT) is calculated as the time from the midpoint of the turbidity increase (clot formation) to the midpoint of the turbidity decrease (clot lysis).
Rotational Thromboelastometry (ROTEM)
ROTEM is a viscoelastic method that provides a graphical representation of clot formation and lysis in whole blood.
Experimental Workflow:
Caption: Workflow for the ROTEM assay.
Methodology:
-
Sample Preparation: Fresh citrated whole blood is used.
-
Reagent Addition: The analysis is initiated by adding the EXTEM® reagent (which contains tissue factor to activate the extrinsic coagulation pathway) and varying concentrations of AZD9684 or a vehicle control to the blood sample in the ROTEM cup.
-
ROTEM Analysis: The sample is analyzed using a ROTEM delta series analyzer according to the manufacturer's instructions. The instrument measures the viscoelastic properties of the developing clot over time.
-
Data Analysis: Key parameters are recorded, including Clotting Time (CT), Clot Formation Time (CFT), Alpha-angle, Maximum Clot Firmness (MCF), Lysis Onset Time (LOT), and Maximum Lysis (ML). The effect of AZD9684 is primarily assessed by changes in LOT and ML.
Front Lysis Assay with Confocal Microscopy
This assay visualizes the lysis of a pre-formed fibrin clot in real-time.
Methodology:
-
Clot Formation: Platelet-free or platelet-rich plasma containing fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen) is clotted by the addition of thrombin and calcium.
-
Lysis Initiation: A solution containing a plasminogen activator (e.g., t-PA) and varying concentrations of AZD9684 or vehicle is carefully layered on top of the pre-formed clot.
-
Confocal Imaging: The progression of the lysis front through the clot is visualized and recorded over time using a confocal microscope.
-
Data Analysis: The velocity of the lysis front is calculated from the time-lapse images to determine the rate of fibrinolysis.
Microfluidic System Assay
This advanced model simulates fibrinolysis under physiological flow conditions.
Methodology:
-
Microfluidic Chamber Preparation: Microfluidic channels are coated with collagen and tissue factor to mimic a thrombogenic surface.
-
Thrombus Formation: Recalcified whole blood, containing fluorescently labeled platelets and fibrinogen, is perfused through the channels at a defined shear rate to form thrombi.
-
Fibrinolysis Induction: A second perfusion is performed with whole blood containing a plasminogen activator (e.g., t-PA) and varying concentrations of AZD9684 or vehicle.
-
Real-time Imaging: The dissolution of the fibrin component of the thrombi is monitored in real-time using fluorescence microscopy.
-
Data Analysis: The change in fluorescence intensity of the fibrin is quantified over time to assess the rate of fibrinolysis.
Comparison with Other Carboxypeptidase U Inhibitors
While direct head-to-head comparative studies in the same assays are limited in the public domain, other potent CPU inhibitors have been developed. These include UK-396,082, SAR104772, and BX528. BX528, for instance, has shown potent CPU inhibition with IC50 values in the low nanomolar range in biochemical assays. However, without standardized comparative data, a direct ranking of potency against AZD9684 across these functional, more complex assays remains to be established.
Conclusion
The cross-validation of AZD9684 activity across these four distinct assay formats demonstrates its consistent profibrinolytic effect. The plasma clot lysis and ROTEM assays provide robust and quantifiable measures of its potency, with determinable IC50 values. The front lysis with confocal microscopy and the microfluidic system offer more detailed, mechanistic insights into the process of clot dissolution under static and flow conditions, respectively. The choice of assay should be guided by the specific research question, with simpler, higher-throughput assays like the plasma clot lysis being suitable for initial screening, while more complex models like the microfluidic system are ideal for in-depth mechanistic studies that more closely mimic physiological conditions. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies on CPU inhibition and the development of novel anti-thrombotic therapies.
References
- 1. kth.se [kth.se]
- 2. researchgate.net [researchgate.net]
- 3. ROTEM and TEG in ICU – Hemostasis Monitoring and Treatment - The Anesthesia Guide [anesthguide.com]
- 4. Clot lysis time in platelet-rich plasma: method assessment, comparison with assays in platelet-free and platelet-poor plasmas, and response to tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
AZD9684: A Comparative Analysis of its Specificity for Carboxypeptidase U
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of AZD9684, a potent inhibitor of Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). CPU is a critical modulator of fibrinolysis, and its inhibition represents a promising therapeutic strategy for thromboembolic diseases. This document compares AZD9684 with other known CPU inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Carboxypeptidase U Inhibitors
The development of specific CPU inhibitors is crucial to enhance fibrinolysis without causing systemic bleeding. A key challenge is to achieve high selectivity against other related enzymes, particularly Carboxypeptidase N (CPN), which shares substrate specificities with CPU.[1] This section provides a quantitative comparison of AZD9684 and other representative CPU inhibitors.
Table 1: Quantitative Comparison of Carboxypeptidase U Inhibitors
| Inhibitor | Type | Target | Potency (Ki or IC50) | Selectivity | Development Status |
| AZD9684 | Small Molecule (Thiol-based) | Carboxypeptidase U (CPU) | IC50: 73 - 200 nM (in functional assays)[2] | Reported as a specific CPU inhibitor | Discontinued (Phase II) |
| UK-396,082 | Small Molecule (Imidazole-based) | Carboxypeptidase U (CPU) | Ki: 10 nM | >1,000-fold vs. Carboxypeptidase N (CPN) | Discontinued |
| BX528 | Small Molecule (Phosphinic acid-based) | Carboxypeptidase U (CPU) | Low nanomolar IC50 | >3,500-fold vs. CPN; 12-fold vs. pancreatic CPB[1] | Preclinical |
| MERGETPA | Small Molecule (Thiol-based) | Carboxypeptidases | Ki: µM to mM range | Non-selective, also inhibits CPN | Research Tool |
| GEMSA | Small Molecule (Thiol-based) | Carboxypeptidases | Ki: µM to mM range | Non-selective, also inhibits CPN | Research Tool |
| PTCI | Natural Peptide | Carboxypeptidases A and B | Ki: nanomolar range[1] | Selective for CPU over CPN[1] | Research Tool |
Note: A direct Ki value for AZD9684 against purified CPU is not publicly available. The provided IC50 values are derived from complex biological assays (plasma clot lysis and rotational thromboelastometry) and reflect its functional potency in these systems.[2]
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for determining the inhibitory activity of compounds against Carboxypeptidase U.
Protocol 1: Chromogenic Assay for Carboxypeptidase U Inhibition
This protocol is adapted from methodologies utilizing a selective chromogenic substrate for CPU, which minimizes interference from other plasma carboxypeptidases like CPN.[3]
Materials:
-
Purified human pro-Carboxypeptidase U (proCPU)
-
Thrombin and soluble Thrombomodulin (for proCPU activation)
-
Selective chromogenic CPU substrate (e.g., Bz-o-cyano-Phe-Arg)
-
Test inhibitor (e.g., AZD9684) and vehicle control
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
96-well microplate reader
Procedure:
-
Activation of proCPU:
-
Prepare a solution of proCPU in assay buffer.
-
Add a pre-mixed solution of thrombin and thrombomodulin to the proCPU solution.
-
Incubate at 37°C for a predetermined time to achieve complete activation to CPU. The activation can be stopped by adding a specific thrombin inhibitor (e.g., hirudin).
-
-
Inhibitor Incubation:
-
In a 96-well plate, add varying concentrations of the test inhibitor (e.g., AZD9684) to the activated CPU solution.
-
Include a vehicle control (inhibitor solvent) and a positive control (a known CPU inhibitor).
-
Incubate the enzyme-inhibitor mixture at 37°C for a specified period (e.g., 15-30 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at the appropriate wavelength over time.
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Visualizing the Role of Carboxypeptidase U and its Inhibition
The Fibrinolysis Pathway and the Role of Carboxypeptidase U
The following diagram illustrates the central role of Carboxypeptidase U (TAFIa) in the regulation of fibrinolysis.
Caption: The role of Carboxypeptidase U (CPU/TAFIa) in attenuating fibrinolysis.
Experimental Workflow for Assessing CPU Inhibitor Specificity
The following diagram outlines a typical workflow for the characterization of a novel CPU inhibitor.
Caption: Workflow for the identification and characterization of specific CPU inhibitors.
References
Reproducibility of AZD9684's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data on AZD9684, a potent Carboxypeptidase U (CPU) inhibitor. The consistency of its profibrinolytic effects across various studies is examined, and its performance is contextualized with alternative compounds.
AZD9684 is a selective inhibitor of Carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa) or carboxypeptidase B2 (CPB2).[1][2][3] By inhibiting CPU, AZD9684 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots.[4] While the development of AZD9684 has been discontinued, it remains a valuable tool for research in the field of hemostasis and thrombosis.[2] This guide synthesizes data from multiple studies to assess the reproducibility of its effects and provides detailed experimental protocols for key assays.
Comparative Efficacy of AZD9684 in In Vitro Models
The profibrinolytic effect of AZD9684 has been consistently demonstrated across a range of in vitro experimental systems. The following table summarizes the quantitative effects observed in different studies.
| Experimental System | Key Parameter Measured | Observed Effect of AZD9684 | Reference |
| Plasma Clot Lysis | Lysis Time | 33% faster lysis | [1] |
| Rotational Thromboelastometry (ROTEM) in whole blood | Lysis Onset Time | 38% decrease | [1] |
| Front Lysis with Confocal Microscopy (Platelet-free plasma) | Lysis Rate | 47% faster lysis | [1] |
| Front Lysis with Confocal Microscopy (Platelet-rich plasma) | Lysis Rate | 50% faster lysis | [1] |
| Microfluidic system with whole blood | Lysis Rate | Tendency for faster lysis | [1] |
In Vivo Efficacy of AZD9684
In a rat model of transient middle cerebral artery occlusion (tMCAO), AZD9684 demonstrated the ability to reduce microvascular thrombosis.
| Animal Model | Key Parameter Measured | Observed Effect of AZD9684 | Reference |
| Rat tMCAO model | Fibrin(ogen) deposition | Reduced | [5] |
| Rat tMCAO model | Brain edema | Reduced | [5] |
| Rat tMCAO model | Infarct volume | No significant decrease | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AZD9684 and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of AZD9684.
References
- 1. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of carboxypeptidase U may reduce microvascular thrombosis in rat experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD 9684: A Comparative Analysis of its Emerging Safety Profile Against Established Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is continually evolving, with a focus on developing agents that offer a favorable balance between antithrombotic efficacy and bleeding risk. AZD 9684, a novel small molecule inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa), represents a new therapeutic approach. This guide provides a comparative overview of the safety profile of this compound, based on available preclinical information, in relation to established anticoagulants, including warfarin and direct oral anticoagulants (DOACs) such as apixaban, dabigatran, and rivaroxaban.
Mechanism of Action and Theoretical Safety Advantages
This compound enhances endogenous fibrinolysis by inhibiting CPU, an enzyme that attenuates the breakdown of fibrin clots.[1][2] This mechanism is distinct from traditional and direct oral anticoagulants, which primarily target the coagulation cascade. By modulating the fibrinolytic system rather than inhibiting coagulation factors, CPU inhibitors like this compound are hypothesized to have a lower intrinsic bleeding risk. The rationale is that they do not interfere with the initial formation of a hemostatic plug required to stop bleeding but rather promote the dissolution of established thrombi.
Preclinical Safety Data for this compound
Detailed quantitative preclinical safety data for this compound, particularly concerning bleeding risk, are not extensively available in the public domain. However, a study in a rat model of transient middle cerebral artery occlusion (tMCAO) investigated the effects of this compound. In this model, the selective inhibition of CPU by this compound was shown to reduce fibrin(ogen) deposition and brain edema, suggesting a reduction in microvascular thrombosis.[1] Notably, this study did not report an increase in bleeding complications, a critical consideration for any new antithrombotic agent. Further dedicated preclinical toxicology studies are needed to fully characterize the safety profile of this compound.
Comparative Safety Profile of Existing Anticoagulants
The safety profiles of existing anticoagulants have been extensively studied in large clinical trials and real-world settings. The primary safety concern with all anticoagulants is the risk of bleeding. The following table summarizes the comparative risk of major bleeding for warfarin and several DOACs based on published data.
| Anticoagulant | Mechanism of Action | Major Bleeding Risk (Compared to Warfarin) | Gastrointestinal Bleeding Risk (Compared to Warfarin) | Intracranial Hemorrhage Risk (Compared to Warfarin) |
| Warfarin | Vitamin K antagonist | Baseline | Baseline | Baseline |
| Dabigatran | Direct thrombin inhibitor | Lower risk[3][4] | Higher risk (dose-dependent) | Significantly lower risk |
| Rivaroxaban | Direct Factor Xa inhibitor | Similar or slightly higher risk | Higher risk | Significantly lower risk |
| Apixaban | Direct Factor Xa inhibitor | Lower risk[3][4] | Similar or lower risk | Significantly lower risk |
| Edoxaban | Direct Factor Xa inhibitor | Lower risk | Higher risk (dose-dependent) | Significantly lower risk |
This table provides a generalized comparison based on numerous clinical trials and meta-analyses. Specific risk profiles can vary based on patient populations and clinical settings.
Experimental Protocols for Safety Assessment
The preclinical safety evaluation of novel anticoagulants like this compound typically involves a battery of in vitro and in vivo studies designed to assess bleeding risk and general toxicology. While specific protocols for this compound are not publicly available, standard methodologies include:
In Vivo Bleeding Models:
-
Tail Transection Bleeding Time: This is a common method to assess primary hemostasis. In this assay, a small, standardized incision is made on the tail of an anesthetized rodent, and the time to cessation of bleeding is measured. Blood loss can also be quantified by collecting the blood on a pre-weighed filter paper.
-
Surgical Bleeding Models: More complex models can involve standardized surgical incisions in various organs (e.g., liver, spleen) to assess hemostatic plug formation under more challenging conditions.
-
Gastrointestinal Bleeding Models: These models are particularly relevant for oral anticoagulants. They can involve the induction of gastric ulcers or other lesions to assess the propensity of a drug to cause or exacerbate gastrointestinal bleeding.
-
Models of Spontaneous Bleeding: Long-term administration of the test compound at various doses can be monitored for signs of spontaneous hemorrhage in different tissues and organs.
In Vitro Assays:
-
Platelet Aggregation Assays: To determine if the compound affects platelet function, which is crucial for primary hemostasis.
-
Coagulation Assays: Although CPU inhibitors are not expected to directly affect coagulation times, assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are performed to rule out off-target effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in the context of fibrinolysis and a general workflow for preclinical safety assessment of a novel anticoagulant.
Caption: Mechanism of this compound in enhancing fibrinolysis.
Caption: General workflow for preclinical safety assessment.
Conclusion
This compound, as a CPU inhibitor, holds the potential to be a novel antithrombotic agent with a theoretically improved safety profile, particularly concerning bleeding risk, compared to existing anticoagulants. Its mechanism of enhancing the body's natural clot-dissolving process is a departure from the direct inhibition of coagulation factors. However, the publicly available data on the safety of this compound is currently limited. A comprehensive understanding of its safety profile will require the publication of dedicated preclinical toxicology studies and the results of human clinical trials. For now, the well-characterized safety profiles of DOACs and warfarin, with their established risks of bleeding, serve as the primary benchmark for the development of new and potentially safer anticoagulant therapies.
References
- 1. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing risk of major bleeding between users of different oral anticoagulants in patients with nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative differences in the risk of major gastrointestinal bleeding among different direct oral anticoagulants: An updated traditional and Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking AZD9684: A Comparative Analysis Against First-Generation Carboxypeptidase U Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a performance benchmark of AZD9684, a novel Carboxypeptidase U (CPU, also known as Thrombin-Activatable Fibrinolysis Inhibitor or TAFIa) inhibitor, against what can be considered first-generation inhibitors of this enzyme. Carboxypeptidase U is a key regulator of fibrinolysis, and its inhibition is a promising therapeutic strategy for the treatment of thrombotic diseases. This document summarizes key performance data, details the experimental methodologies used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Performance Data Summary
The following table summarizes the in vitro potency of AZD9684 and two first-generation CPU inhibitors, BX528 and Potato Tuber Carboxypeptidase Inhibitor (PTCI). It is important to note that the metrics and experimental conditions for determining potency vary between these compounds, which should be taken into consideration when making direct comparisons.
| Inhibitor | Target | Potency Metric | Value (nM) | Assay Type |
| AZD9684 | Carboxypeptidase U (CPU/TAFIa) | IC50 | 104 ± 8 | Plasma Clot Lysis Assay (CLA)[1] |
| IC50 | 200 ± 9 | Plasma CLA with Thrombomodulin[1] | ||
| IC50 | 73 ± 7 | Rotational Thromboelastometry (ROTEM)[1] | ||
| IC50 | 99 ± 13 | ROTEM with Thrombomodulin[1] | ||
| BX528 | Carboxypeptidase U (CPU/TAFIa) | IC50 | 2 | Enzymatic Assay[2] |
| IC50 | 50 | In-vitro Clot Lysis Assay[2] | ||
| PTCI | Carboxypeptidase U (CPU/TAFIa) | Ki | Nanomolar range | Enzymatic Assay[3] |
Note: IC50 (half-maximal inhibitory concentration) values from clot lysis assays reflect the inhibitor's potency in a more physiologically relevant environment, including the presence of other plasma proteins. Ki (inhibition constant) values, on the other hand, typically represent the intrinsic binding affinity of the inhibitor to the purified enzyme.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental setup for evaluating these inhibitors, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Navigating the Disposal of AZD9684: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information regarding the proper disposal of AZD9684, a carboxypeptidase U inhibitor. While a specific, publicly available Safety Data Sheet (SDS) for AZD9684 was not identified in the conducted search, this document outlines the standard procedures for the disposal of research-grade chemical compounds, which should be followed in the absence of specific instructions.
It is imperative for users to obtain the Safety Data Sheet (SDS) from their chemical supplier for detailed and specific handling and disposal instructions for AZD9684. The following information is intended to serve as a general guideline and should be supplemented by the supplier-specific SDS and your institution's Environmental Health and Safety (EHS) protocols.
Core Safety and Handling Protocols
Before proceeding with any disposal-related activities, adherence to fundamental safety measures is critical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling AZD9684.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, use an inert absorbent material for containment.[1] Follow your institution's established procedures for chemical spill cleanup and decontamination.
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of specialized chemical reagents like AZD9684 is through a licensed and approved hazardous waste disposal facility.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and chemically compatible container for AZD9684 waste and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves).
-
The label must include the full chemical name and any known hazard information. Do not mix with other waste streams.
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, secure, and well-ventilated area.
-
Ensure the container is kept tightly closed when not in use.
-
-
Coordination of Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup and disposal.
-
Provide a comprehensive description of the waste, including its name and quantity.
-
-
Documentation:
-
Complete all necessary waste manifest forms as required by your institution and local regulations.
-
Experimental Workflow for Chemical Disposal
The following diagram illustrates a standard workflow for the laboratory disposal of chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
